3,6-Dimethylimidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-3-9-6(2)4-10-7(9)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNKCPGTFXKLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CSC2=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398635 | |
| Record name | 3,6-Dimethylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25944-60-9 | |
| Record name | 3,6-Dimethylimidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3,6-Dimethylimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific derivative, 3,6-Dimethylimidazo[2,1-b]thiazole, providing an in-depth exploration of its fundamental chemical and physical properties. Understanding these core characteristics is paramount for its effective utilization in synthetic chemistry and drug discovery endeavors. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.
Molecular Structure and Physicochemical Properties
This compound is a fused bicyclic heteroaromatic compound with the chemical formula C₇H₈N₂S.[1] The structure features a thiazole ring fused with an imidazole ring, with methyl substitutions at positions 3 and 6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25944-60-9 | [1] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [1] |
| Melting Point | Not explicitly reported; likely a low-melting solid or oil | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. | General chemical principles |
Synthesis of this compound
The most common and direct route to synthesize the imidazo[2,1-b]thiazole core is through the condensation reaction between a 2-aminothiazole derivative and an α-haloketone.[3] For the synthesis of this compound, the specific reactants are 2-amino-4-methylthiazole and chloroacetone.[4][5]
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-4-methylthiazole
-
Chloroacetone
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole (1 equivalent) in anhydrous ethanol.
-
Add chloroacetone (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.
-
Excess Chloroacetone: A slight excess of the α-haloketone is used to ensure complete consumption of the starting 2-aminothiazole.
-
Sodium Bicarbonate Wash: Neutralizes the hydrohalic acid formed during the reaction, preventing potential side reactions and aiding in the work-up.
-
Column Chromatography: A standard and effective method for purifying organic compounds to a high degree.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~7.0-7.2 | Singlet |
| H-5 | ~6.5-6.7 | Singlet |
| 3-CH₃ | ~2.3-2.5 | Singlet |
| 6-CH₃ | ~2.4-2.6 | Singlet |
The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromatic ring currents of the fused heterocyclic system.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~110-115 |
| C-3 | ~120-125 |
| C-5 | ~115-120 |
| C-6 | ~130-135 |
| C-7a | ~145-150 |
| 3-CH₃ | ~15-20 |
| 6-CH₃ | ~18-23 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H and C=C/C=N bonds within the aromatic system.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching (methyl groups) |
| 1600-1450 | Aromatic C=C and C=N stretching |
| 1450-1350 | C-H bending (methyl groups) |
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 152.04
Fragmentation patterns would likely involve the loss of methyl radicals and cleavage of the heterocyclic rings.
Biological and Medicinal Context
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core have demonstrated a broad range of pharmacological activities, including:
-
Antitubercular: Several imidazo[2,1-b]thiazole derivatives have shown potent activity against Mycobacterium tuberculosis.[7][8]
-
Anticancer: The scaffold is present in compounds that exhibit cytotoxicity against various cancer cell lines.[9][10][11]
-
Anti-inflammatory: Certain derivatives have been identified as selective COX-2 inhibitors.[10]
-
Antimicrobial: The core structure has been incorporated into agents with antibacterial and antifungal properties.[3]
The 3,6-dimethyl substitution pattern of the target molecule provides a fundamental framework upon which further chemical modifications can be made to explore and optimize these biological activities.
Caption: Biological significance of the imidazo[2,1-b]thiazole scaffold.
Conclusion
This compound serves as a foundational molecule within the broader class of imidazo[2,1-b]thiazoles. While specific experimental data on its basic properties are not extensively documented in readily accessible literature, its synthesis and spectral characteristics can be reliably understood through established chemical principles and comparison with analogous structures. This guide provides a comprehensive overview of its synthesis, predicted spectroscopic profile, and the significant biological context of its core scaffold, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The straightforward synthesis and the versatile nature of the imidazo[2,1-b]thiazole core make this compound an attractive starting point for the development of novel therapeutic agents.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,6-Dimethylimidazo[2,1-b]thiazole: Synthesis, Characterization, and Biological Potential
This guide provides a comprehensive technical overview of 3,6-Dimethylimidazo[2,1-b]thiazole, a heterocyclic compound belonging to the medicinally significant imidazo[2,1-b]thiazole class. While specific historical and biological data for this particular derivative is limited in publicly accessible literature, this document extrapolates from the well-established chemistry and pharmacology of the core scaffold to present a robust guide for researchers, scientists, and drug development professionals. We will delve into the logical synthesis, expected characterization, and potential biological relevance of this compound, grounded in the extensive research on its analogues.
Introduction to the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole system is a fused bicyclic heterocycle composed of an imidazole and a thiazole ring, sharing a nitrogen and a carbon atom.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2][3] The structural rigidity and diverse substitution possibilities of the imidazo[2,1-b]thiazole core allow for the fine-tuning of its physicochemical and pharmacological properties.
Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[4][5][6] One of the most notable examples is Levamisole, an anthelmintic drug that also possesses immunomodulatory properties.[2] The diverse biological profiles of these compounds underscore the importance of exploring novel derivatives such as this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of this compound can be logically approached through the well-established Hantzsch thiazole synthesis, followed by a cyclocondensation reaction.
Caption: Retrosynthetic analysis of this compound.
The primary disconnection reveals that the target molecule can be synthesized from 2-amino-4-methylthiazole and an α-halo ketone, specifically 3-chlorobutan-2-one . 2-Amino-4-methylthiazole, in turn, can be synthesized from thiourea and chloroacetone via the Hantzsch thiazole synthesis.[7][8]
Synthesis of the Key Intermediate: 2-Amino-4-methylthiazole
The synthesis of 2-amino-4-methylthiazole is a well-documented procedure.[7] It involves the reaction of thiourea with chloroacetone.[7]
Reaction Scheme:
Caption: Synthesis of 2-amino-4-methylthiazole.
Synthesis of this compound
The final step involves the cyclocondensation of 2-amino-4-methylthiazole with 3-chlorobutan-2-one. The reaction proceeds through initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular condensation to form the fused imidazole ring.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of analogous compounds and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for the Synthesis of 2-Amino-4-methylthiazole
Materials:
-
Thiourea
-
Chloroacetone
-
Deionized water
-
Sodium hydroxide
-
Diethyl ether
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend thiourea (1 mole) in deionized water (200 mL) in a 500 mL round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.[7]
-
With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[7]
-
After the addition is complete, reflux the mixture for 2 hours.[7]
-
Cool the reaction mixture in an ice bath and slowly add solid sodium hydroxide (200 g) with continuous stirring. An oily layer will separate.[7]
-
Separate the oily layer using a separatory funnel and extract the aqueous layer three times with diethyl ether.[7]
-
Combine the oily layer and the ethereal extracts, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 2-amino-4-methylthiazole as a solid.[7]
Protocol for the Synthesis of this compound
Materials:
-
2-Amino-4-methylthiazole
-
3-Chlorobutan-2-one
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 3-chlorobutan-2-one (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Expected Characterization
The structure of the synthesized this compound (CAS No: 25944-60-9, Molecular Formula: C7H8N2S, Molecular Weight: 152.22 g/mol ) can be confirmed using standard spectroscopic techniques.[9][10]
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups, and aromatic protons on the imidazole and thiazole rings. The chemical shifts and coupling patterns will be characteristic of the fused ring system. |
| ¹³C NMR | Resonances for the carbon atoms of the two methyl groups and the carbon atoms of the imidazo[2,1-b]thiazole core. |
| FT-IR | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic heterocyclic system. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.22). |
Review of the Biological Potential
While specific biological studies on this compound are not widely reported, the extensive research on its analogues provides a strong basis for predicting its potential therapeutic applications.
Antimicrobial Activity
Many 3,6-disubstituted imidazo[2,1-b]thiazole derivatives have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Anticancer Activity
The imidazo[2,1-b]thiazole scaffold is a key pharmacophore in the design of novel anticancer agents.[12] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases.[12]
Anti-inflammatory Activity
Certain imidazo[2,1-b]thiazole derivatives have been investigated for their anti-inflammatory properties, with some showing selective inhibition of cyclooxygenase-2 (COX-2).[13]
Antitubercular Activity
Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent inhibitors of Mycobacterium tuberculosis.[14][15][16] Some analogues have shown significant activity against both replicating and non-replicating forms of the bacterium.[15][16]
Conclusion and Future Directions
This compound represents an intriguing yet underexplored member of a pharmacologically significant class of heterocyclic compounds. Based on the well-established chemistry of the imidazo[2,1-b]thiazole scaffold, a reliable synthetic route has been proposed in this guide. The diverse biological activities exhibited by its analogues strongly suggest that this compound warrants further investigation as a potential therapeutic agent.
Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity profile. Elucidating its mechanism of action in various disease models could pave the way for its development as a lead compound in drug discovery programs.
References
- 1. jocpr.com [jocpr.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. scispace.com [scispace.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. 25944-60-9|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | 25944-60-9 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 14. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Dimethylimidazo[2,1-b]thiazole chemical structure and IUPAC name
An In-Depth Technical Guide to 3,6-Dimethylimidazo[2,1-b]thiazole: Structure, Nomenclature, and Synthesis
Introduction
The imidazo[2,1-b]thiazole scaffold represents a privileged heterocyclic system in the field of medicinal chemistry and drug development. This fused bicyclic structure, containing a bridgehead nitrogen atom, serves as the core for a multitude of compounds with a broad spectrum of biological activities. Derivatives of this scaffold have been extensively investigated and have shown significant potential as antitubercular[1], anticancer[2][3], and anti-inflammatory agents[4]. The structural rigidity and specific electronic properties of the imidazo[2,1-b]thiazole core make it an attractive framework for designing targeted therapeutic agents.
This technical guide provides a comprehensive overview of a specific derivative, this compound. We will dissect its chemical structure, systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name, present a detailed, field-proven synthetic protocol, and discuss methods for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic heterocycle. Its fundamental identity is defined by its unique arrangement of atoms and the covalent bonds between them. The core physicochemical properties are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 25944-60-9 | [5][6] |
| Molecular Formula | C₇H₈N₂S | [6] |
| Molecular Weight | 152.22 g/mol | [6] |
| Exact Mass | 152.04081944 u | [6] |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.Section 2: Decoding the IUPAC Name: A Structural Perspective
The IUPAC name, this compound, is a systematic descriptor that precisely defines the molecule's structure. Understanding this nomenclature requires a step-by-step analysis of the fused heterocyclic system.
-
Identifying the Base and Attached Components : The name "Imidazo[2,1-b]thiazole" indicates a fused system composed of an imidazole ring and a thiazole ring. By IUPAC convention for fused heterocycles, the component appearing later in the name ("thiazole") is designated as the "base component." The "imidazo" part is the "attached component."
-
Understanding the Fusion Descriptor "[2,1-b]" : This descriptor is the key to correctly orienting the two rings.
-
The thiazole ring (base) is lettered on its peripheral sides: the bond between atoms 1 and 2 is 'a', between 2 and 3 is 'b', and so on.
-
The imidazole ring (attached) is numbered. The fusion descriptor "[2,1-b]" dictates that atom 2 of the imidazole ring is fused to the 'b' side (the C-S bond) of the thiazole ring, and atom 1 of the imidazole is fused to the nitrogen atom of that same bond.
-
-
Numbering the Fused System : Once the fused structure is drawn, it is re-numbered as a single entity. For bicyclic systems with a bridgehead nitrogen, numbering starts from the atom adjacent to the bridgehead, proceeds around the larger ring first, and then the smaller ring, giving the heteroatoms the lowest possible locants. For Imidazo[2,1-b]thiazole, this results in the sulfur atom at position 4 and the nitrogen atoms at positions 1 and 7.
The following diagram illustrates the logical process of constructing and numbering the parent heterocycle, which is fundamental to assigning the correct positions for the methyl substituents.
Caption: Logical workflow for deriving the IUPAC name.
With the fused ring correctly numbered, the prefixes "3,6-Dimethyl" can be unambiguously assigned, indicating that methyl groups are attached to carbon atoms at positions 3 and 6.
Section 3: Synthesis of this compound
The synthesis of 3,6-disubstituted imidazo[2,1-b]thiazoles is reliably achieved through a well-established two-step sequence, which is a variation of the Hantzsch thiazole synthesis followed by a condensation/cyclization reaction. This approach offers high yields and readily available starting materials.
Causality Behind the Synthetic Strategy
The logic of this synthesis hinges on building the heterocyclic system sequentially. First, the thiazole ring is constructed from an α-haloketone and a thiourea equivalent. This creates a 2-aminothiazole intermediate, which possesses a nucleophilic exocyclic nitrogen. This nitrogen is then poised to react with a second α-haloketone, leading to an intramolecular cyclization that forms the fused imidazole ring. This stepwise construction provides excellent control over the substitution pattern of the final product.
Detailed Experimental Protocol
This protocol is a representative method adapted from established literature procedures for synthesizing 3,6-disubstituted imidazo[2,1-b]thiazoles[7].
Step 1: Synthesis of the 4-Methyl-1,3-thiazol-2-amine Intermediate
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.
-
Reaction Initiation : To the stirring solution, add chloroacetone (1 equivalent) dropwise. Causality: Chloroacetone is an α-haloketone. The sulfur atom of thiourea acts as a potent nucleophile, attacking the carbonyl carbon of chloroacetone. This is followed by an intramolecular cyclization and dehydration to form the stable 5-membered thiazole ring.
-
Reflux : Heat the reaction mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting crude solid is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and the product, 4-methyl-1,3-thiazol-2-amine, is isolated by filtration or extraction with an organic solvent like ethyl acetate. The product is then purified by recrystallization.
Step 2: Synthesis of this compound
-
Reactant Preparation : Dissolve the 4-methyl-1,3-thiazol-2-amine (1 equivalent) from Step 1 in a suitable solvent such as absolute ethanol or N,N-Dimethylformamide (DMF) in a round-bottom flask.
-
Reaction Initiation : Add chloroacetone (1 equivalent) to the solution. Causality: The exocyclic amino group (-NH₂) of the thiazole intermediate is now the key nucleophile. It attacks the carbonyl carbon of the second molecule of chloroacetone. This is followed by a second intramolecular cyclization, where the ring nitrogen attacks the carbon bearing the chlorine atom, forming the fused imidazole ring system.
-
Reflux : Heat the mixture to reflux for 4-6 hours, again monitoring by TLC until the starting material is consumed.
-
Workup and Isolation : Upon cooling, the product may precipitate from the solution. If not, the solvent is removed in vacuo. The residue is treated with a base to neutralize any hydrohalic acid formed and the crude this compound is collected.
-
Purification : The final compound is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure product.
Synthetic Workflow Diagram
The following diagram outlines the two-step reaction sequence.
Caption: Two-step synthesis of this compound.
Alternative Synthetic Routes
For research and development professionals focused on efficiency and green chemistry, modern synthetic methodologies offer powerful alternatives. One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBBR), allow for the construction of complex imidazo[2,1-b]thiazole derivatives from three or more starting materials in a single step, often with high atom economy and reduced waste[4].
Section 4: Structural Characterization
Confirmation of the synthesized this compound structure is achieved using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two distinct singlets in the aliphatic region (typically δ 2.0-3.0 ppm), corresponding to the two non-equivalent methyl groups at positions 3 and 6. Signals in the aromatic region (δ 6.5-8.0 ppm) would correspond to the two protons on the heterocyclic rings.
-
¹³C NMR : The carbon NMR spectrum will confirm the presence of seven unique carbon atoms, including two aliphatic carbons from the methyl groups and five aromatic carbons within the fused ring system.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₇H₈N₂S) by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio, which should match the calculated exact mass[6].
-
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic core.
Conclusion
This compound is a structurally precise molecule whose chemical identity is systematically described by its IUPAC name. Its synthesis is readily achievable through established, logical protocols that build the fused heterocyclic system in a controlled, stepwise manner. As a derivative of a medicinally significant scaffold, a thorough understanding of its structure, nomenclature, and synthesis is crucial for scientists engaged in the design and development of novel therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for the synthesis and study of this and related compounds within the promising class of imidazo[2,1-b]thiazoles.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 25944-60-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data of 3,6-Dimethylimidazo[2,1-b]thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on this bicyclic ring system can significantly modulate its physicochemical properties and biological targets. This guide provides a detailed technical overview of the spectroscopic characteristics of a key derivative, 3,6-Dimethylimidazo[2,1-b]thiazole.
A thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This document serves as a comprehensive resource for researchers, offering not only the spectral data but also insights into the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.
Chemical Structure and Numbering
The chemical structure of this compound is depicted below, with the standard IUPAC numbering for the heterocyclic ring system. This numbering is crucial for the correct assignment of signals in the NMR spectra.
Caption: Chemical structure and IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR spectra of imidazo[2,1-b]thiazole derivatives. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power for many organic compounds and its single residual solvent peak.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the aromaticity of the heterocyclic system.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Singlet | 1H | H-5 |
| ~6.9 - 7.1 | Singlet | 1H | H-2 |
| ~2.5 - 2.7 | Singlet | 3H | C6-CH₃ |
| ~2.3 - 2.5 | Singlet | 3H | C3-CH₃ |
Interpretation and Rationale:
-
Aromatic Protons (H-2 and H-5): The protons on the imidazo[2,1-b]thiazole ring are in different electronic environments. H-5 is generally deshielded compared to H-2 due to its proximity to the bridgehead nitrogen and the influence of the thiazole ring. Both appear as singlets as there are no adjacent protons to couple with.
-
Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups will also exhibit distinct singlet signals. The chemical shift of each methyl group is influenced by its position on the ring and the overall electron distribution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-7a (bridgehead) |
| ~130 - 135 | C-5 |
| ~120 - 125 | C-3 |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-2 |
| ~15 - 20 | C6-CH₃ |
| ~10 - 15 | C3-CH₃ |
Interpretation and Rationale:
-
Aromatic Carbons: The chemical shifts of the carbons in the heterocyclic rings are in the typical aromatic region. The bridgehead carbon (C-7a) is expected to be the most deshielded due to its bonding to two nitrogen atoms.
-
Methyl Carbons: The signals for the methyl carbons will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
A common and convenient method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Interpretation of the IR Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to C-H and C=C/C=N bonds within the aromatic system and the methyl groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Methyl C-H |
| 1620 - 1450 | C=C and C=N stretch | Aromatic ring system |
| 1470 - 1350 | C-H bend | Methyl C-H |
| Below 900 | C-H out-of-plane bend | Aromatic C-H |
Rationale:
-
Aromatic C-H Stretch: The presence of sp² hybridized C-H bonds in the aromatic rings typically gives rise to absorption bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the two methyl groups will appear below 3000 cm⁻¹.
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings will result in a series of sharp bands in the 1620-1450 cm⁻¹ region, which is characteristic of aromatic and heteroaromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.
Caption: General workflow for obtaining an EI mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions.
Molecular Formula: C₈H₈N₂S Molecular Weight: 164.23 g/mol
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Possible Fragmentation Pathway |
| 164 | [M]⁺ | Molecular ion |
| 149 | [M - CH₃]⁺ | Loss of a methyl radical |
| 123 | [M - CH₃ - CN]⁺ or [M - S - H]⁺ | Further fragmentation |
Fragmentation Pathway Rationale:
The fragmentation of the imidazo[2,1-b]thiazole ring system can proceed through several pathways. A common fragmentation is the loss of a methyl radical from the molecular ion. Subsequent fragmentation can involve the cleavage of the heterocyclic rings. The predicted mass spectrometry data for a related compound, 3,6-dimethylimidazo[2,1-b][1][2]thiazole-5-carbaldehyde, shows a [M+H]⁺ ion at m/z 181.04302[3].
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the detailed experimental protocols and interpretation rationale, offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. This guide emphasizes the importance of a multi-technique approach to spectroscopic analysis for the unambiguous confirmation of the structure and purity of novel chemical entities.
References
Preliminary Studies on the Mechanism of Action of 3,6-Dimethylimidazo[2,1-b]thiazole: A Research Framework
An In-Depth Technical Guide for Researchers
Introduction: The Imidazo[2,1-b]thiazole Scaffold as a Privileged Structure in Drug Discovery
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][2][4] The well-known anthelmintic drug Levamisole is a notable example of a therapeutic agent built upon this structural framework.[1] While extensive research has explored various substitutions on the imidazo[2,1-b]thiazole ring, the specific derivative, 3,6-Dimethylimidazo[2,1-b]thiazole, remains largely uncharacterized.
This guide presents a comprehensive research framework for conducting preliminary studies to elucidate the mechanism of action of this compound. Leveraging the known biological activities of its structural analogs, we propose a series of testable hypotheses and detailed experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this novel compound.
Part 1: Hypothesized Mechanisms of Action Based on Structural Analogs
Based on the established pharmacology of the imidazo[2,1-b]thiazole class, we can formulate several primary hypotheses for the potential mechanism of action of this compound. These hypotheses will form the basis for the proposed experimental investigations.
Hypothesis 1: Anticancer Activity via Microtubule Destabilization
A significant body of research points to the anticancer potential of imidazo[2,1-b]thiazole derivatives.[5][6][7] Notably, certain conjugates have been shown to exert their cytotoxic effects by interfering with microtubule dynamics, a clinically validated anticancer mechanism.[5][7] These compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7] Molecular docking studies suggest that these derivatives may bind to the colchicine-binding site on tubulin.[5]
We hypothesize that this compound may act as a microtubule-destabilizing agent, leading to cytotoxicity in cancer cells.
Hypothesis 2: Antimicrobial Activity via Inhibition of Essential Bacterial Enzymes
The imidazo[2,1-b]thiazole scaffold is also a known pharmacophore for antimicrobial agents.[1][2] Specifically, derivatives have been designed and synthesized as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A.[8][9] Inhibition of this enzyme leads to bacterial cell death.
Therefore, a plausible mechanism of action for this compound is the inhibition of essential enzymes in pathogenic microorganisms, such as bacteria or fungi.
Hypothesis 3: Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition
Several classes of heterocyclic compounds containing nitrogen and sulfur, including imidazo[2,1-b][5][8][9]thiadiazole derivatives, have been reported to possess anti-inflammatory and analgesic properties.[4] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[4]
We propose that this compound may exhibit anti-inflammatory effects by inhibiting COX-1 and/or COX-2 enzymes.
Part 2: Proposed Experimental Workflows for Mechanistic Elucidation
To systematically investigate the hypotheses outlined above, a multi-pronged experimental approach is necessary. The following sections detail the proposed workflows, from initial screening to more in-depth mechanistic studies.
Workflow 1: Investigation of Anticancer Potential
This workflow is designed to determine if this compound possesses cytotoxic activity against cancer cells and, if so, to elucidate the underlying mechanism.
-
Objective: To assess the antiproliferative activity of this compound across a panel of human cancer cell lines.
-
Methodology:
-
Cell Line Panel: A diverse panel of human cancer cell lines should be selected, for example:
-
Assay: The Sulforhodamine B (SRB) or MTT assay can be used to determine cell viability after a 48- or 72-hour incubation with the test compound.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) should be calculated for each cell line. A clinically used microtubule inhibitor like paclitaxel or colchicine should be used as a positive control.
-
| Parameter | Description |
| Cell Lines | MCF-7, MDA-MB-231, A549, HeLa, DU-145 |
| Compound Concentrations | 0.01, 0.1, 1, 10, 100 µM (or a suitable logarithmic range) |
| Incubation Time | 48-72 hours |
| Assay Method | SRB or MTT |
| Positive Control | Paclitaxel or Colchicine |
| Endpoint | IC50 Value (µM) |
Assuming significant cytotoxicity is observed, the following experiments will probe the mechanism.
-
Cell Cycle Analysis:
-
Protocol: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Cells are then fixed, stained with propidium iodide (PI), and analyzed by flow cytometry.
-
Rationale: This will determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of microtubule-targeting agents.[5]
-
-
Apoptosis Assays:
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population is indicative of apoptosis.[5]
-
Caspase Activation Assay: Western blotting or a colorimetric/fluorometric assay can be used to measure the cleavage (activation) of key executioner caspases, such as caspase-3.[7]
-
-
Tubulin Polymerization Assay:
-
Protocol: This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules in vitro. The change in turbidity is monitored spectrophotometrically.
-
Rationale: Direct inhibition of tubulin polymerization would provide strong evidence for the hypothesized mechanism.[5][7]
-
-
Immunofluorescence Microscopy:
-
Protocol: Treat cells with the compound, fix, and stain for α-tubulin and DNA (using DAPI). Visualize the microtubule network and mitotic spindles using fluorescence microscopy.
-
Rationale: Disruption of the microtubule network, aberrant mitotic spindle formation, and condensed chromatin are visual hallmarks of microtubule-destabilizing agents.[7]
-
Caption: Proposed workflow for investigating the anticancer mechanism of action.
Workflow 2: Assessment of Antimicrobial Activity
This workflow aims to screen for and characterize the potential antimicrobial properties of this compound.
-
Objective: To determine the spectrum of activity against a panel of clinically relevant bacteria and fungi.
-
Methodology:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
Mycobacteria (if resources permit): Mycobacterium smegmatis (as a surrogate for M. tuberculosis)
-
-
Assay: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Objective: To investigate if the compound inhibits Mycobacterium tuberculosis pantothenate synthetase (MTB PS).
-
Protocol:
-
Obtain or express and purify recombinant MTB PS.
-
Perform an enzyme inhibition assay, measuring the activity of MTB PS in the presence of varying concentrations of the compound. The rate of product formation can be monitored using a coupled enzyme assay or by HPLC.
-
Data Analysis: Calculate the IC50 value for the inhibition of MTB PS.
-
Caption: Workflow for investigating the antimicrobial mechanism of action.
Part 3: Data Interpretation and Future Directions
The preliminary studies outlined in this guide will provide a foundational understanding of the biological activity of this compound.
-
If Anticancer Activity is Confirmed: Positive results, particularly in the tubulin polymerization assay, would classify the compound as a microtubule-targeting agent. Future work would involve lead optimization to improve potency and selectivity, followed by in vivo studies in xenograft models.
-
If Antimicrobial Activity is Identified: A low MIC value against specific pathogens would warrant further investigation. If the compound inhibits a specific enzyme like MTB PS, structure-activity relationship (SAR) studies could be initiated to design more potent inhibitors.
-
If No Significant Activity is Observed: While possible, the broad bioactivity of the parent scaffold suggests that this compound is likely to possess some form of biological activity. If the primary hypotheses are not supported, broader phenotypic screening or target-based screening against other known targets of imidazo[2,1-b]thiazole derivatives would be a logical next step.
This structured approach ensures that the preliminary investigation into the mechanism of action of this compound is conducted with scientific rigor, providing a solid foundation for any subsequent drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Imidazo[2,1-b]thiazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[2,1-b]thiazole Core
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents. Among the myriad of heterocyclic systems, the imidazo[2,1-b]thiazole nucleus has emerged as a "privileged" scaffold, a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] This fused bicyclic system, comprising an imidazole ring fused to a thiazole ring, offers a unique three-dimensional architecture and a rich electronic environment that is amenable to a wide array of chemical modifications.[3][4] This adaptability has allowed for the generation of a vast library of derivatives with diverse pharmacological profiles, spanning from anticancer and antimicrobial to anti-inflammatory applications.[1][5]
This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive review of the current state of imidazo[2,1-b]thiazole derivatives in medicinal chemistry. We will delve into the synthetic strategies employed to construct this versatile core, explore the intricate mechanisms of action that underpin their therapeutic effects, and provide detailed experimental protocols for their synthesis and biological evaluation. By synthesizing technical accuracy with field-proven insights, this guide aims to empower researchers to rationally design and develop the next generation of imidazo[2,1-b]thiazole-based therapeutics.
Synthetic Strategies: Building the Imidazo[2,1-b]thiazole Core
The facile and efficient synthesis of the imidazo[2,1-b]thiazole scaffold is a key factor contributing to its widespread exploration in medicinal chemistry.[4] The most common and versatile approach involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This reaction, often referred to as the Hantzsch thiazole synthesis in a broader context, provides a straightforward route to a diverse range of substituted imidazo[2,1-b]thiazoles.
A representative synthetic scheme for the preparation of a 2,6-disubstituted imidazo[2,1-b]thiazole is depicted below:
Figure 1: General synthetic scheme for imidazo[2,1-b]thiazole synthesis.
Experimental Protocol: Synthesis of 2,6-disubstituted imidazo[2,1-b][1][4][6]thiadiazoles[3]
This protocol describes a one-pot reaction for the synthesis of 2,6-diaryl-imidazo[2,1-b][1][4][6]thiadiazole derivatives, a common class of these compounds with significant biological activity.
Step 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine
-
Reflux a mixture of the appropriate aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.2 mol) in phosphorus oxychloride (5 mL) for 2 hours.
-
After cooling, cautiously dilute the mixture with 10 mL of water and reflux for an additional 4 hours.
-
Filter the hot mixture and neutralize the filtrate with a 10% potassium hydroxide solution.
-
Collect the resulting precipitate by filtration and recrystallize from absolute ethanol to yield the 5-aryl-1,3,4-thiadiazol-2-amine.
Step 2: Synthesis of 2,6-diaryl-imidazo[2,1-b][1][4][6]thiadiazole
-
In a round-bottom flask, dissolve the 5-aryl-1,3,4-thiadiazol-2-amine (from Step 1) in dry ethanol.
-
Add an equimolar amount of the corresponding substituted phenacyl bromide.
-
Reflux the reaction mixture for 18 hours.
-
After cooling, the product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the final 2,6-diaryl-imidazo[2,1-b][1][4][6]thiadiazole derivative.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[2,1-b]thiazole scaffold has demonstrated remarkable potential in the development of novel anticancer agents, with derivatives exhibiting activity against a wide range of cancer cell lines.[7][8] The versatility of this core allows for the fine-tuning of its structure to target various key signaling pathways and cellular processes implicated in cancer progression.
Inhibition of Tubulin Polymerization
One of the most well-established anticancer mechanisms of action for imidazo[2,1-b]thiazole derivatives is the inhibition of tubulin polymerization.[9][10][11][12] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.
Imidazo[2,1-b]thiazole-based compounds have been shown to bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules.[10][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[9]
Figure 2: Mechanism of tubulin polymerization inhibition by imidazo[2,1-b]thiazole derivatives.
Molecular docking studies have revealed that the imidazo[2,1-b]thiazole core can form key hydrogen bond interactions with amino acid residues within the colchicine binding site, such as Asnα101.[13] The substituents on the scaffold play a crucial role in establishing additional hydrophobic and electrostatic interactions, thereby influencing the binding affinity and overall potency of the compound.[13]
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[6] Overexpression and hyperactivation of FAK are frequently observed in various cancers and are associated with poor prognosis.[14] Consequently, FAK has emerged as an attractive target for cancer therapy.
Several imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of FAK.[6][15] These compounds typically act by competing with ATP for binding to the kinase domain of FAK, thereby inhibiting its autophosphorylation and downstream signaling.[14] Inhibition of the FAK signaling pathway can lead to reduced cell migration, invasion, and proliferation, as well as the induction of apoptosis.[6]
Figure 3: FAK signaling pathway and its inhibition by imidazo[2,1-b]thiazole derivatives.
Molecular modeling studies have provided insights into the binding mode of these inhibitors within the FAK active site.[6] The imidazo[2,1-b]thiazole scaffold often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the scaffold can then extend into adjacent hydrophobic pockets, enhancing the binding affinity and selectivity of the inhibitor.
Inhibition of RAF Kinases
The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[13] Hyperactivation of this pathway, often due to mutations in the BRAF gene, is a hallmark of many cancers, particularly melanoma.[4][5] Consequently, inhibitors of RAF kinases, especially the mutated V600E-B-RAF, have proven to be effective anticancer agents.[16]
A number of imidazo[2,1-b]thiazole derivatives have been developed as potent inhibitors of RAF kinases, including both wild-type and mutated forms.[5][17][18] These compounds typically bind to the ATP-binding pocket of the RAF kinase domain, preventing the phosphorylation and activation of its downstream target, MEK.[4] This blockade of the MAPK pathway leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[16]
| Compound Class | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Imidazothiazole Derivative | V600E-B-RAF | 0.978 | - | [5] |
| Imidazothiazole Derivative | RAF1 | 8.2 | - | [5] |
| Imidazothiazole Derivative | V600E-B-RAF (in-cell) | 190 | MEF | [16] |
| Pan-RAF Inhibitor (38a) | A375 (melanoma) | - | - | [19] |
Table 1: Inhibitory activity of selected imidazo[2,1-b]thiazole derivatives against RAF kinases.
Anti-inflammatory Activity: Targeting the Flames of Inflammation
Chronic inflammation is a key contributing factor to a wide range of human diseases, including arthritis, cardiovascular disease, and cancer. A central player in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.
Several series of imidazo[2,1-b]thiazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[9][20] The design of these compounds often incorporates a sulfonyl or sulfonamide moiety, a common pharmacophore found in many selective COX-2 inhibitors like celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 6a | >100 | 0.08 | >1250 | [20] |
| Celecoxib | 15 | 0.04 | 375 | [20] |
Table 2: In vitro COX inhibitory activity of a representative imidazo[2,1-b]thiazole derivative (6a) and Celecoxib.
Molecular docking studies have shown that the imidazo[2,1-b]thiazole scaffold can fit snugly into the active site of COX-2.[17] The sulfonyl group can interact with a secondary pocket in the COX-2 active site, which is not readily accessible in COX-1, thus conferring selectivity. The substituents on the imidazo[2,1-b]thiazole core can further optimize the interactions with the enzyme's active site, leading to enhanced potency and selectivity.
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Imidazo[2,1-b]thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[21][22][23]
Antibacterial Activity
The antibacterial activity of imidazo[2,1-b]thiazole derivatives has been reported against a range of Gram-positive and Gram-negative bacteria.[24][25] One of the proposed mechanisms of action for some of these compounds is the inhibition of DNA gyrase.[26] DNA gyrase is a bacterial topoisomerase that is essential for DNA replication, repair, and transcription. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.
Antifungal Activity
Imidazo[2,1-b]thiazole derivatives have also shown promising activity against various fungal pathogens, including Candida albicans.[27][28] The precise molecular mechanism of their antifungal action is still under investigation, but it is thought to involve the disruption of fungal cell wall integrity or interference with the fungal cell membrane.[27]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a specific microorganism.
Step 1: Preparation of Inoculum
-
From a fresh culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 2: Preparation of Compound Dilutions
-
In the first column of a 96-well microtiter plate, add a specific volume of the stock solution of the imidazo[2,1-b]thiazole derivative to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.
Step 3: Inoculation and Incubation
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound).
-
Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.
Step 4: Determination of MIC
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of a plethora of derivatives with potent and selective activities. The multi-faceted anticancer potential of these compounds, through mechanisms such as tubulin polymerization inhibition, FAK inhibition, and RAF kinase inhibition, underscores their promise in oncology drug discovery. Furthermore, their efficacy as anti-inflammatory and antimicrobial agents highlights their broad therapeutic applicability.
The future of imidazo[2,1-b]thiazole research lies in the continued exploration of its vast chemical space. The integration of computational modeling and structure-based drug design will be instrumental in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular mechanisms underlying their biological activities will further guide these efforts. As our knowledge of this remarkable scaffold continues to expand, it is certain that imidazo[2,1-b]thiazole derivatives will continue to be a rich source of inspiration for the development of novel and effective therapies for a wide array of human diseases.
References
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 15. New Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemmethod.com [chemmethod.com]
- 23. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: 3,6-Dimethylimidazo[2,1-b]thiazole
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system of paramount importance in medicinal chemistry.[1] This scaffold, containing a bridgehead nitrogen atom, is a key pharmacophore found in numerous compounds exhibiting a wide spectrum of biological activities.[1][2] These activities include anticancer, antiviral, anti-inflammatory, anthelmintic, and antimycobacterial properties.[2][3][4][5][6] The structural rigidity and unique electronic properties of the imidazo[2,1-b]thiazole system make it an attractive framework for the design of novel therapeutic agents.
This document provides a comprehensive and technically detailed protocol for the synthesis of a specific analogue, 3,6-Dimethylimidazo[2,1-b]thiazole. The chosen method is a robust and well-established variation of the Hantzsch thiazole synthesis, selected for its reliability and high yield.[7][8] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and explain the rationale behind critical procedural choices to ensure reproducibility and success.
Synthesis Strategy and Reaction Mechanism
The synthesis of this compound is efficiently achieved through the condensation reaction between 2-amino-4-methylthiazole and an α-haloketone, specifically 3-chloro-2-butanone. This reaction is a classic example of heterocyclic synthesis, proceeding through a sequential SN2 alkylation, intramolecular cyclization, and dehydration cascade.
Causality of the Mechanism:
-
Initial Alkylation (SN2 Reaction): The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 2-amino-4-methylthiazole ring on the electrophilic α-carbon of 3-chloro-2-butanone. This nitrogen is a stronger nucleophile than the exocyclic amino group due to its involvement in the aromatic thiazole ring system. This step forms a crucial quaternary ammonium salt intermediate.[9]
-
Intramolecular Cyclization: The exocyclic amino group (-NH₂) then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered ring, creating the bicyclic imidazo[2,1-b]thiazole core in its hydroxylated, non-aromatic form.
-
Dehydration and Aromatization: The final step is the acid- or heat-catalyzed elimination of a water molecule (dehydration) from the cyclic intermediate. This dehydration process results in the formation of a new double bond, leading to the stable, aromatic this compound product. The formation of the aromatic ring is the thermodynamic driving force for this final step.[9]
Diagram: Reaction Mechanism
Caption: The reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and work-up procedures has been optimized for high yield and purity.
Materials and Equipment
-
Reagents:
-
2-Amino-4-methylthiazole (CAS: 156-81-0, Purity: ≥98%)
-
3-Chloro-2-butanone (CAS: 4091-39-8, Purity: ≥97%, Stabilized)
-
Ethanol (Absolute, 200 Proof, CAS: 64-17-5)
-
Sodium Bicarbonate (NaHCO₃, CAS: 144-55-8)
-
Anhydrous Magnesium Sulfate (MgSO₄, CAS: 7487-88-9)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| 2-Amino-4-methylthiazole | 114.17 | 1.0 | 43.8 | 5.00 g |
| 3-Chloro-2-butanone | 106.55 | 1.1 | 48.2 | 5.13 g (4.9 mL) |
| Ethanol | 46.07 | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylthiazole (5.00 g, 43.8 mmol).
-
Dissolution: Add 50 mL of absolute ethanol to the flask and stir the mixture until the solid is completely dissolved.
-
Reagent Addition: Carefully add 3-chloro-2-butanone (4.9 mL, 48.2 mmol) to the solution dropwise using a pipette or syringe.
-
Expert Insight: 3-chloro-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. A slight excess (1.1 equivalents) is used to ensure the complete consumption of the starting aminothiazole.
-
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). A spot corresponding to the product should appear and the spot for the starting aminothiazole should diminish over time.
-
Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.
-
Work-up and Neutralization: a. To the residue, add approximately 50 mL of deionized water and stir. b. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the mixture is neutral to slightly basic (pH 7-8). This step neutralizes the hydrochloride salt formed during the reaction to yield the free base of the product.
-
Causality: The initial product is often the hydrochloride salt. Neutralization is crucial to precipitate the less water-soluble free base, which is essential for efficient extraction and purification.
-
-
Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts. Allow the solid to air-dry on the funnel, then dry it further in a vacuum oven at 40-50 °C to a constant weight.
-
Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 75-85%.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR: Expect signals corresponding to the two methyl groups and the protons on the imidazole and thiazole rings.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (C₇H₈N₂S).
Experimental Workflow Visualization
The entire process, from setup to final product, follows a logical and efficient sequence designed to maximize yield and purity while ensuring safety.
Diagram: Experimental Workflow
Caption: A logical workflow for the synthesis and purification of the target compound.
Safety and Handling
-
General Precautions: Perform all steps in a well-ventilated laboratory fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards:
-
3-Chloro-2-butanone: Is a lachrymator (causes tearing) and is toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Ethanol: Is a flammable liquid. Keep away from open flames and ignition sources.
-
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By explaining the underlying chemical principles and the rationale for each step, this guide empowers researchers to confidently reproduce this synthesis. The methodology is robust and can serve as a foundational template for the synthesis of other diverse and potentially bioactive derivatives of the imidazo[2,1-b]thiazole scaffold, thereby facilitating further research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
One-pot synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole
Application Note & Protocol
A Robust One-Pot Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole for Pharmaceutical Research
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system renowned for its diverse and potent pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of a key analogue, this compound. The synthesis proceeds via the condensation of 2-amino-5-methylthiazole with 3-chloro-2-butanone. We delve into the mechanistic underpinnings of this reaction, drawing parallels to the classical Hantzsch thiazole synthesis, and explain the rationale behind each step of the protocol.[4][5][6] This guide is designed for researchers in medicinal chemistry and drug development, offering a reliable and scalable method for accessing this important molecular framework.
Introduction & Synthetic Strategy
The fusion of imidazole and thiazole rings to form the imidazo[2,1-b]thiazole core creates a planar, aromatic system with unique electronic properties that are conducive to binding with various biological targets.[3] Due to its significant therapeutic potential, the development of efficient and straightforward synthetic routes to access diverse analogues of this scaffold is a primary objective in medicinal chemistry.
The strategy detailed herein is a one-pot cyclocondensation reaction. This approach is advantageous as it minimizes the need for isolating intermediates, thereby reducing waste, saving time, and often improving overall yield. The core transformation involves the reaction of an α-haloketone with a 2-aminothiazole derivative, a robust and well-established method for constructing the imidazo[2,1-b]thiazole ring system.[7][8]
Overall Reaction Scheme:
Reaction Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the imidazo[2,1-b]thiazole ring from a 2-aminothiazole and an α-haloketone proceeds through a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
-
S-Alkylation vs. N-Alkylation : The initial step involves the alkylation of the 2-aminothiazole. While the exocyclic amino group is nucleophilic, the endocyclic nitrogen (N-3) of the thiazole ring is generally considered more nucleophilic and acts as the initial site of attack on the α-haloketone.
-
Nucleophilic Substitution (Sₙ2) : The endocyclic nitrogen of 2-amino-5-methylthiazole attacks the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone, displacing the chloride ion. This forms a quaternary thiazolium salt intermediate.
-
Intramolecular Cyclization : The exocyclic amino group, now positioned favorably, performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate.
-
Dehydration : The hemiaminal intermediate readily loses a molecule of water under the heated reaction conditions to form a new double bond, resulting in the stable, aromatic this compound product.
Below is a visualization of the proposed mechanistic pathway.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory setting and can be scaled as needed.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount | Notes |
| 2-Amino-5-methylthiazole | 7305-71-7 | 114.17 | 10 | 1.14 g | Purity ≥ 98% |
| 3-Chloro-2-butanone | 4091-39-8 | 106.55 | 11 | 1.17 g (1.1 mL) | Purity ≥ 97%, use in a fume hood |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 50 mL | Reagent grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Saturated Solution | For work-up |
| Distilled Water | 7732-18-5 | 18.02 | - | ~200 mL | For washing and work-up |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the one-pot synthesis.
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylthiazole (1.14 g, 10 mmol).
-
Solvent Addition : Add 50 mL of absolute ethanol to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition : In a fume hood, carefully add 3-chloro-2-butanone (1.1 mL, 11 mmol) to the solution dropwise using a pipette or syringe. A slight excess of the chloroketone ensures the complete consumption of the starting aminothiazole.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring : Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Cooling and Work-up : Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Neutralization : Slowly pour the reaction mixture into a beaker containing 100 mL of cold distilled water while stirring. This may cause the product to begin precipitating. Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is neutral to slightly basic (pH 7-8). This step neutralizes the HCl byproduct generated during the reaction.
-
Precipitation and Isolation : Stir the neutralized aqueous mixture for 30 minutes in an ice bath to maximize precipitation. Collect the resulting solid product by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake with two portions of cold distilled water (25 mL each) to remove any inorganic salts and water-soluble impurities.
-
Drying : Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. A crude yield can be calculated at this stage.
-
Purification : For higher purity, the crude product should be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.
Results and Characterization
Following this protocol should result in the desired product with good yield and purity.
-
Expected Yield : 75-85% (after recrystallization)
-
Physical Appearance : Off-white to pale yellow crystalline solid
Expected Characterization Data
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Melting Point | ~110-114 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.21 (s, 1H, C5-H), 6.85 (s, 1H, C2-H), 2.45 (s, 3H, C6-CH₃), 2.38 (s, 3H, C3-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 146.0 (C7a), 125.5 (C3), 118.0 (C6), 115.5 (C5), 110.2 (C2), 15.1 (C6-CH₃), 12.8 (C3-CH₃). |
| Mass Spec (ESI+) | m/z: Calculated for C₇H₈N₂S [M+H]⁺: 153.0481; Found: 153.0485. |
Conclusion
This application note details a reliable and efficient one-pot synthesis of this compound. The protocol is straightforward, utilizes readily available starting materials, and proceeds with good yield. By providing a detailed mechanistic explanation and a step-by-step guide, this document serves as a valuable resource for researchers aiming to synthesize this and other structurally related compounds for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,6-Dimethylimidazo[2,1-b]thiazole
Introduction: The Critical Role of Purity for 3,6-Dimethylimidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a specific analogue, is a valuable building block for the development of novel therapeutic agents and functional materials. The efficacy, safety, and reproducibility of downstream applications are intrinsically linked to the purity of this starting material. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to misleading biological data, failed synthetic steps, and compromised material performance.
These application notes provide a comprehensive guide to the purification of this compound, offering detailed protocols for common and effective techniques. The methodologies are designed to be robust and adaptable, allowing researchers to obtain high-purity material suitable for the most demanding applications.
Physicochemical Properties: A Foundation for Purification Strategy
While specific experimental data for this compound is not extensively published, its structure as a heteroaromatic compound with alkyl substituents suggests it is a crystalline solid with moderate polarity. Its solubility is predicted to be low in water and higher in organic solvents such as alcohols, ethyl acetate, and chlorinated solvents. An experimentally determined melting point is a crucial quality control parameter; a sharp melting range is indicative of high purity.
Purification Workflow: A Strategic Approach
The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove different types of impurities. The general workflow is outlined below.
Figure 1: A generalized workflow for the purification of this compound.
Recrystallization: The First Line of Purification
Recrystallization is a powerful technique for the bulk purification of solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on data from related imidazo[2,1-b]thiazole derivatives, ethanol or a mixture of ethanol and water is a promising starting point.[1] To select an appropriate solvent, test the solubility of a small amount of the crude product in various solvents (see Table 1).
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude this compound. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Ethanol | 78 | Good solubility when hot, lower when cold. | A good first choice for many imidazo[2,1-b]thiazole derivatives.[1] |
| Isopropanol | 82 | Similar to ethanol, may offer different selectivity. | Used as a co-solvent in the synthesis of related compounds.[2] |
| Ethyl Acetate | 77 | Moderate to good solubility. | Often used as a chromatographic eluent, can also be a good recrystallization solvent. |
| Toluene | 111 | Likely soluble when hot, less so when cold. | Useful for less polar impurities. |
| Hexane/Ethyl Acetate Mixture | Variable | Low in hexane, higher in ethyl acetate. | Can be used for anti-solvent crystallization. |
| Water | 100 | Very low solubility. | Can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Column Chromatography: For High-Purity Separation
When recrystallization is insufficient to remove all impurities, or when separating compounds with very similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase solvent (typically a low-polarity solvent like hexane).[3][4] Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude or partially purified this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[3][4] Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove all traces of solvent.
Validation and Characterization of Purified Product
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp and well-defined melting point is a strong indicator of high purity.
References
Application Notes and Protocols for the Analytical Characterization of 3,6-Dimethylimidazo[2,1-b]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides a detailed overview of the analytical methodologies for the characterization of 3,6-Dimethylimidazo[2,1-b]thiazole, a heterocyclic compound of interest in pharmaceutical research and development. The document outlines the fundamental principles and practical protocols for utilizing a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The emphasis is on providing scientifically sound, field-proven insights to enable researchers to perform robust qualitative and quantitative analyses of this molecule. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing a foundation for method development and validation.
Introduction to this compound and its Analytical Imperatives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, as a specific derivative, is a key building block or a potential active pharmaceutical ingredient (API) in its own right. Accurate and precise analytical characterization is paramount throughout its lifecycle, from synthesis and purification to formulation and quality control.
The analytical challenges lie in confirming its chemical identity, determining its purity, quantifying its concentration in various matrices, and identifying any potential impurities or degradation products. This guide provides the foundational knowledge and practical starting points for developing and implementing robust analytical methods to address these challenges.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 25944-60-9 | [1] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [1] |
| Appearance | Solid or liquid | |
| Purity | Typically >95% (commercial grade) | |
| Storage | Sealed in a dry place at room temperature |
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. Coupled with a suitable detector, typically UV-Vis, HPLC provides a powerful tool for separating the target analyte from impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. As a heterocyclic compound with a degree of polarity, reversed-phase HPLC is the most common and effective approach.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is a versatile and robust choice for retaining small organic molecules like this compound through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) allows for the fine-tuning of the analyte's retention time. The buffer (e.g., phosphate or acetate) helps to maintain a consistent pH and improve peak shape, especially if the analyte has ionizable functional groups.
-
Detection Wavelength: The UV-Vis spectrum of the imidazo[2,1-b]thiazole core exhibits strong absorbance in the UV region. The optimal detection wavelength should be at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. While a specific spectrum for this compound is not widely published, related imidazo[2,1-b]thiazole derivatives show strong absorbance between 250-350 nm. A photodiode array (PDA) detector is highly recommended to determine the λmax and to assess peak purity.
Workflow for HPLC-UV Method Development:
Caption: Workflow for HPLC-UV method development and analysis.
Protocol: HPLC-UV Purity Assay (Starting Point)
This protocol is a general guideline and requires optimization and validation for the specific application.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detection, scan range 200-400 nm, monitor at λmax.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration as the standard solution.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the purity by calculating the area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for the identification of impurities and for trace-level quantification.
Causality behind Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is the most suitable ionization technique for polar, small molecules like this compound. It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, providing molecular weight information.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and selectivity.[3] For impurity identification, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred as it provides accurate mass measurements, enabling the determination of elemental compositions.
Workflow for LC-MS/MS Method Development:
Caption: Workflow for quantitative LC-MS/MS method development.
Protocol: LC-MS/MS Quantification (Starting Point)
This protocol is a general guideline and requires optimization and validation.
-
Instrumentation:
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS) - a structurally similar compound, if available.
-
-
MS/MS Parameters (to be optimized by direct infusion):
-
Ionization Mode: ESI positive.
-
Precursor Ion ([M+H]⁺): m/z 153.05
-
Product Ions: To be determined. The fragmentation of the imidazo[2,1-b]thiazole core often involves cleavage of the thiazole ring.[4]
-
MRM Transitions: At least two transitions should be monitored for confident identification and quantification.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient can be used for high-throughput analysis.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards in the relevant matrix (e.g., plasma, formulation buffer) by spiking with the reference standard.
-
Sample Processing: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples), dilution, or solid-phase extraction.
-
-
Method Validation:
-
A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed, including assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR:
-
Singlets for the two methyl groups (at C3 and C6). The chemical shifts will be in the aliphatic region (typically 2-3 ppm).
-
Signals for the two aromatic protons on the imidazo[2,1-b]thiazole core. Their chemical shifts and coupling constants will be characteristic of the heterocyclic ring system.
-
-
¹³C NMR:
-
Signals for the two methyl carbons.
-
Signals for the carbons of the fused heterocyclic ring system. The chemical shifts will be indicative of their electronic environment (e.g., carbons adjacent to nitrogen or sulfur will have distinct chemical shifts).
-
Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
-
Data Interpretation:
-
Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic FT-IR Absorption Bands:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic rings will give rise to a series of bands in the 1650-1450 cm⁻¹ region.
-
C-S stretching: The C-S stretching vibration is typically weak and appears in the fingerprint region (below 1000 cm⁻¹).
Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer.
-
-
Sample Preparation:
-
For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred due to its simplicity and minimal sample preparation.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Summary and Recommendations
The analytical characterization of this compound requires a multi-faceted approach employing both chromatographic and spectroscopic techniques. This guide provides a comprehensive overview and practical starting points for the development of robust analytical methods.
Key Recommendations:
-
Method Validation is Crucial: Any quantitative method (HPLC-UV or LC-MS/MS) must be thoroughly validated to ensure its reliability for its intended purpose.
-
Use of High-Resolution Mass Spectrometry for Impurity Profiling: For the identification of unknown impurities, HRMS is highly recommended to obtain accurate mass data and facilitate structural elucidation.
-
Comprehensive Spectroscopic Analysis for Reference Standard Characterization: A combination of ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and HRMS should be used to unequivocally confirm the structure of the reference standard.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound, ensuring the quality and integrity of their research and development activities.
References
- 1. echemi.com [echemi.com]
- 2. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[2,1-b]thiazole, 3,6-dimethyl- (1 x 100 mg) | Reagentia [reagentia.eu]
The 3,6-Dimethylimidazo[2,1-b]thiazole Scaffold: A Versatile Core for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. The imidazo[2,1-b]thiazole ring system is a prominent member of this class. This fused heterocyclic system, characterized by a bridgehead nitrogen atom, offers a unique three-dimensional architecture that is amenable to extensive chemical modification. Among its many derivatives, the 3,6-dimethylimidazo[2,1-b]thiazole core serves as a particularly attractive starting point for the design of novel therapeutics. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, key biological applications, and protocols for its evaluation in a drug discovery setting. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Chemical Synthesis: Building the Core and Its Analogs
The synthesis of the this compound scaffold and its derivatives can be achieved through several reliable synthetic routes. A common and efficient method involves the cyclocondensation of a 2-aminothiazole derivative with an α-haloketone.[2][3] This approach allows for the introduction of substituents at various positions of the fused ring system, enabling the generation of diverse chemical libraries for biological screening.
General Protocol for the Synthesis of 3,6-Disubstituted Imidazo[2,1-b]thiazoles
This protocol describes a general two-step procedure for the synthesis of 3,6-disubstituted imidazo[2,1-b]thiazoles, starting from a substituted α-bromoketone and thiourea.
Step 1: Synthesis of 4-Substituted-1,3-thiazol-2-amine Intermediate
-
In a round-bottom flask, dissolve the desired α-bromoketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, the 4-substituted-1,3-thiazol-2-amine, is collected by filtration, washed with water, and dried.
Causality: The initial step involves the Hantzsch thiazole synthesis, where the α-bromoketone reacts with thiourea to form the thiazole ring. The bromine acts as a leaving group, and the ketone's carbonyl carbon is attacked by the sulfur of the thiourea, followed by cyclization and dehydration.
Step 2: Cyclocondensation to form the Imidazo[2,1-b]thiazole Core
-
Suspend the 4-substituted-1,3-thiazol-2-amine (1 equivalent) from Step 1 and a second, different α-bromoketone (1.1 equivalents) in anhydrous ethanol.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After cooling, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure 3,6-disubstituted imidazo[2,1-b]thiazole.
Causality: This step involves the reaction of the exocyclic amine of the 2-aminothiazole with the α-bromoketone. The nitrogen atom acts as a nucleophile, displacing the bromide. Subsequent intramolecular cyclization through the reaction of the endocyclic nitrogen with the carbonyl group, followed by dehydration, yields the fused imidazo[2,1-b]thiazole ring system.
Caption: Synthetic scheme for 3,6-disubstituted imidazo[2,1-b]thiazoles.
Applications in Anticancer Drug Design
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[6][7]
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line by treating with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Cellular states as determined by Annexin V and PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Materials:
-
Cells treated with the test compound
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Data Interpretation: The DNA content of the cells is measured. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Causality: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. RNase A is included to ensure that only DNA is stained by degrading any RNA present.
Applications in Antimicrobial Drug Design
Derivatives of the imidazo[2,1-b]thiazole scaffold have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[1][2]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed for imidazo[2,1-b]thiazole derivatives. For instance, in anticancer studies, the nature and position of substituents on the phenyl rings often play a crucial role in determining potency and selectivity.[4] For antimicrobial activity, the introduction of specific halogen or heterocyclic moieties can enhance efficacy.[2] A systematic approach to SAR, involving the synthesis and testing of a focused library of analogs around an initial hit, is crucial for lead optimization.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and valuable starting point for the design and development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its privileged structure has been shown to interact with a wide range of biological targets. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. Future work in this area will likely focus on the development of more potent and selective derivatives, the elucidation of their mechanisms of action, and their advancement into preclinical and clinical studies.
References
- 1. maxanim.com [maxanim.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Fluorometric Methods for Detection of Mitochondrial Membrane Permeabilization in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. antbioinc.com [antbioinc.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Anticancer Activity Screening of 3,6-Dimethylimidazo[2,1-b]thiazole
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Several derivatives of this core have been reported as potent anticancer agents, acting through various mechanisms such as kinase inhibition and tubulin polymerization inhibition.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the anticancer activity of a specific derivative, 3,6-Dimethylimidazo[2,1-b]thiazole.
The protocols detailed herein are designed to provide a robust framework for the initial in vitro evaluation of this compound, encompassing cytotoxicity assessment and preliminary mechanistic studies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
PART 1: Foundational In Vitro Cytotoxicity Screening
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines. This allows for the assessment of potency and selectivity.
Rationale for Assay Selection
Two widely accepted and complementary colorimetric assays are recommended for determining cell viability: the Sulforhodamine B (SRB) assay and the MTT assay.
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6][7] The amount of bound dye is directly proportional to the total protein mass, and thus, the cell number. A key advantage of the SRB assay is its independence from cellular metabolic activity, which can be influenced by the test compound, and its stable endpoint.[6][8]
-
MTT Assay: This assay measures the metabolic activity of viable cells.[9][10] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10] The intensity of the color is proportional to the number of metabolically active cells. While widely used, it's important to be aware that some compounds can interfere with the MTT reduction process.[11]
Running both assays provides a more comprehensive picture of the compound's effect. A discrepancy in the results between the two assays might suggest that the compound interferes with mitochondrial function.
Recommended Cancer Cell Lines
For a broad initial screening, a panel of human cancer cell lines representing different tumor types is recommended. The selection should be based on common cancer types and the availability of well-characterized lines.
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Represents a common hormone-dependent breast cancer. |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer. |
| HeLa | Cervical Adenocarcinoma | A robust and well-characterized cell line. |
| DU-145 | Prostate Carcinoma | Represents androgen-independent prostate cancer. |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess general cytotoxicity. |
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for both SRB and MTT assays.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods.[5][7]
Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with distilled water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
Detailed Protocol: MTT Assay
This protocol is based on standard procedures.[9][10][12]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration of the compound. |
| Dose-Response Curve | A graphical representation of the relationship between the compound concentration and its effect on cell viability. |
PART 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of this compound is established, the next step is to investigate its potential mechanism of action. Key cellular processes to examine are apoptosis and cell cycle progression.
Apoptosis Induction Assessment
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[13] A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13][16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][16]
Expected Outcomes from Annexin V/PI Staining:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Detailed Protocol: Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for apoptosis detection.[14][15][17]
Materials:
-
Cancer cell line showing sensitivity to the compound
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[18] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[19] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[19][21]
Detailed Protocol: Cell Cycle Analysis by PI Staining
This protocol outlines the standard procedure for cell cycle analysis.[19][22][23]
Materials:
-
Cancer cell line sensitive to the compound
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Fixation: Incubate the cells at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Mechanistic Investigation Workflow
Caption: Workflow for preliminary mechanistic studies.
PART 3: Data Presentation and Interpretation
Tabulation of IC50 Values
Summarize the IC50 values obtained from the SRB and MTT assays for all tested cell lines in a table for easy comparison.
| Cell Line | IC50 (µM) - SRB Assay | IC50 (µM) - MTT Assay |
| MCF-7 | Insert Value | Insert Value |
| A549 | Insert Value | Insert Value |
| HeLa | Insert Value | Insert Value |
| DU-145 | Insert Value | Insert Value |
| HEK-293 | Insert Value | Insert Value |
Graphical Representation of Mechanistic Studies
Present the results of the apoptosis and cell cycle analysis using bar graphs to clearly show the percentage of cells in each quadrant (apoptosis assay) or each phase of the cell cycle.
Conclusion
This document provides a comprehensive set of protocols and guidelines for the initial anticancer activity screening of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's cytotoxicity and gain preliminary insights into its mechanism of action. The results from these studies will form a strong foundation for further preclinical development of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zellx.de [zellx.de]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. biologi.ub.ac.id [biologi.ub.ac.id]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanocellect.com [nanocellect.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Antimicrobial Assays of 3,6-Dimethylimidazo[2,1-b]thiazole
Introduction: The Antimicrobial Potential of 3,6-Dimethylimidazo[2,1-b]thiazole
The emergence of multidrug-resistant pathogens represents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1][2] The heterocyclic compound this compound belongs to the promising class of imidazo[2,1-b]thiazole derivatives, which have garnered significant attention for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[3][4][5][6] The fused bicyclic system of imidazo[2,1-b]thiazole is a key pharmacophore that has been explored for its therapeutic potential.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for evaluating the antimicrobial efficacy of this compound. We will delve into the principles and detailed protocols for two fundamental and widely accepted antimicrobial susceptibility testing (AST) methods: the Agar Disk Diffusion (Kirby-Bauer) assay and the Broth Microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC). The protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability of the generated data.[7][8]
I. Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a specific microorganism. This is crucial for understanding the potential of a novel compound like this compound as a therapeutic agent. The choice of assay depends on the specific question being addressed, whether it is a qualitative screening for activity or a quantitative measure of potency.
Causality in Experimental Design: Key Media and Reagents
A critical aspect of reliable antimicrobial susceptibility testing is the use of standardized media and reagents. This minimizes variability and allows for meaningful comparison of results across different studies and laboratories.
-
Mueller-Hinton Agar (MHA) and Broth (MHB): MHA and MHB are the recommended media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[9][10][11] The rationale for their widespread use is multifactorial:
-
Reproducibility: They exhibit good batch-to-batch consistency, which is crucial for standardized testing.[9][10][12]
-
Low in Inhibitors: MHA and MHB have low concentrations of sulfonamide, trimethoprim, and tetracycline inhibitors (e.g., thymidine and thymine), which could otherwise interfere with the activity of certain antimicrobial agents.[9][10][11][12]
-
Supports Growth: They support the satisfactory growth of most common pathogens.[9][10][12]
-
Optimal Diffusion: The loose agar structure of MHA allows for good diffusion of antimicrobial agents, leading to accurate zone of inhibition measurements.[3][11][12]
-
-
McFarland Turbidity Standards: The inoculum size is a critical variable in susceptibility testing.[13] McFarland standards are used as a reference to adjust the turbidity of bacterial suspensions to ensure that the number of bacteria is within a defined range.[14][15][16] The 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, is the most commonly used standard for AST.[14][16][17] Standardization of the inoculum is essential to avoid erroneous results, such as falsely resistant or susceptible outcomes.[14]
II. Agar Disk Diffusion (Kirby-Bauer) Assay: A Qualitative Assessment
The agar disk diffusion method is a widely used qualitative technique to assess the susceptibility of bacteria to antimicrobial agents.[11] It is a straightforward and cost-effective method for initial screening of novel compounds like this compound. The principle involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a standardized bacterial lawn. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[18]
Protocol: Agar Disk Diffusion Assay
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The choice of solvent should be based on the compound's solubility, and a solvent control must be included in the assay to ensure it has no intrinsic antimicrobial activity.
-
Sterile Paper Disks: 6 mm sterile paper disks.
-
Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Agar (MHA) Plates: Standard 100 mm or 150 mm petri dishes with MHA poured to a uniform depth of 4 mm.
-
0.5 McFarland Standard.
-
Sterile Saline (0.85%).
-
Sterile Cotton Swabs.
-
Incubator (35°C ± 2°C).
2. Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a uniform suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually by comparing the tubes against a white background with a black line.
3. Inoculation of MHA Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto each sterile paper disk. Allow the disks to dry in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Disks should be placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
5. Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm), including the diameter of the disk.
-
The results are typically interpreted qualitatively as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, though for a novel compound, the diameter provides a measure of its activity.
Data Presentation: Agar Disk Diffusion Results
| Test Compound | Concentration (µ g/disk ) | Gram-Positive Bacteria (S. aureus ATCC 25923) Zone of Inhibition (mm) | Gram-Negative Bacteria (E. coli ATCC 25922) Zone of Inhibition (mm) |
| This compound | 30 | [Insert Data] | [Insert Data] |
| Positive Control (e.g., Gentamicin) | 10 | [Insert Data] | [Insert Data] |
| Negative Control (Solvent) | - | 0 | 0 |
Diagram: Agar Disk Diffusion Workflow
Caption: Workflow for the Agar Disk Diffusion Assay.
III. Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] This assay is crucial for establishing the potency of a novel compound like this compound and is a gold standard for susceptibility testing.[21]
Protocol: Broth Microdilution Assay
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent.
-
Bacterial Strains: Pure, overnight cultures of test bacteria.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well Microtiter Plates.
-
0.5 McFarland Standard.
-
Sterile Saline (0.85%).
-
Incubator (35°C ± 2°C).
-
Multichannel Pipette.
2. Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, a range of concentrations is tested (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Add 100 µL of the appropriate compound dilution to each well.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.
-
Include the following controls on each plate:
-
Growth Control: Wells containing CAMHB and bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and bacterial inoculum.
-
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[19]
-
The growth control well should be turbid. The sterility and solvent control wells should be clear.
Data Presentation: MIC Determination
| Microorganism | Test Compound | MIC (µg/mL) |
| S. aureus ATCC 25923 | This compound | [Insert Data] |
| E. coli ATCC 25922 | This compound | [Insert Data] |
| P. aeruginosa ATCC 27853 | This compound | [Insert Data] |
| C. albicans ATCC 90028 | This compound | [Insert Data] |
Diagram: Broth Microdilution Workflow
Caption: Workflow for the Broth Microdilution Assay.
IV. Advanced Considerations and Troubleshooting
-
Minimum Bactericidal Concentration (MBC): To determine if this compound is bactericidal or bacteriostatic, an MBC assay can be performed. This involves subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
-
Troubleshooting: Inconsistent results in antimicrobial assays can arise from several factors, including improper inoculum preparation, contamination, or issues with the test compound's solubility or stability.[5][13] Careful adherence to standardized protocols and the inclusion of appropriate controls are essential for reliable data.
-
Interpretation for Novel Compounds: For a new chemical entity like this compound, there are no established clinical breakpoints.[22] Therefore, the initial interpretation of results should focus on comparing its activity to that of known antibiotics against a panel of relevant microorganisms.
V. Concluding Remarks
The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. By adhering to these standardized methods, researchers can generate reliable and reproducible data that will be crucial for the continued development of this promising class of compounds in the fight against infectious diseases. Further investigations into the mechanism of action and in vivo efficacy will be essential next steps in elucidating the full therapeutic potential of this compound.
References
- 1. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mueller–Hinton agar - Wikipedia [en.wikipedia.org]
- 4. dalynn.com [dalynn.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 10. microbenotes.com [microbenotes.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. McFarland standards - Wikipedia [en.wikipedia.org]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. microbenotes.com [microbenotes.com]
- 17. microbiologyclass.net [microbiologyclass.net]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. idexx.com [idexx.com]
- 20. idexx.dk [idexx.dk]
- 21. clsjournal.ascls.org [clsjournal.ascls.org]
- 22. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Evaluation of 3,6-Dimethylimidazo[2,1-b]thiazole
<-33>
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, atherosclerosis, and cancer.[1] A central signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] Upon activation by stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the transcription of pro-inflammatory genes that encode cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6] These mediators amplify the inflammatory cascade.
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[7][8] Specifically, compounds containing the imidazo[2,1-b]thiadiazole core have demonstrated anti-inflammatory effects in preclinical models.[1][9][10] This has spurred interest in exploring structurally related compounds like 3,6-Dimethylimidazo[2,1-b]thiazole for their therapeutic potential.
These application notes provide a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of this compound. The protocols herein detail a logical, multi-tiered approach, beginning with foundational in vitro assays to establish bioactivity and elucidate the mechanism of action, followed by a well-established in vivo model to confirm efficacy in a physiological context.
Experimental Design: A Stepwise Approach to Validation
A robust evaluation of a novel anti-inflammatory compound requires a phased approach. This ensures that resource-intensive in vivo studies are undertaken only after a clear signal of activity and a favorable safety profile are established in vitro.
Caption: Logical workflow for evaluating the anti-inflammatory potential of this compound.
Part 1: In Vitro Mechanistic & Bioactivity Screening
The initial phase of testing utilizes the RAW 264.7 murine macrophage cell line, a well-established and widely used model for studying inflammation.[11][12] These cells, when stimulated with lipopolysaccharide (LPS), mimic the inflammatory response of macrophages in vivo, leading to the production of key inflammatory mediators.[13][14]
Protocol: Cell Viability Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. The MTT assay is a colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cytotoxicity.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with varying concentrations of the compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the highest concentration of the compound that does not significantly reduce cell viability.
Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key inflammatory mediator.[16] The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.[17] Inhibition of NO production is a hallmark of anti-inflammatory activity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[14] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture supernatant.[18][19][20] A reduction in the secretion of these cytokines is a strong indicator of anti-inflammatory potential.
Step-by-Step Protocol:
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess assay protocol.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[21][22] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: The COX-2 enzyme is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. A direct enzymatic assay can determine if this compound inhibits COX-2 activity.
Step-by-Step Protocol:
-
Assay Setup: Utilize a commercially available COX-2 inhibitor screening kit.[23][24] These kits typically provide recombinant human COX-2 enzyme, a substrate (arachidonic acid), and a detection system.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[15][25]
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the product of the enzymatic reaction using the detection method specified in the kit (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Potential Mechanism of Action: NF-κB Pathway Inhibition
The collective results from the in vitro assays can provide insights into the potential mechanism of action of this compound. A significant reduction in the production of NO, TNF-α, and IL-6 suggests that the compound may be acting upstream in the inflammatory signaling cascade, potentially by inhibiting the NF-κB pathway.[2][4]
Caption: Proposed mechanism of action: inhibition of the NF-κB signaling pathway.
Part 2: In Vivo Efficacy Confirmation
Following promising in vitro results, the next critical step is to evaluate the anti-inflammatory activity of this compound in a living organism. The carrageenan-induced paw edema model in rats is a widely used and reproducible model of acute inflammation.[26][27]
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling).[28] The extent of paw swelling is a direct measure of the inflammatory exudate. The ability of a compound to reduce this swelling indicates its potential as an anti-inflammatory agent in vivo.[29][30]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Carrageenan): Vehicle + Carrageenan.
-
Group 3 (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.
-
Group 4-X (Test Compound): Various doses of this compound + Carrageenan. Administer the vehicle, indomethacin, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat (except the control group).
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group, and Vt is the average paw volume of the treated group.
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below are examples of how to structure data tables for the described assays.
Table 1: Effect of this compound on LPS-Induced NO, TNF-α, and IL-6 Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.1 ± 8.2 | 35.4 ± 6.1 |
| LPS (1 µg/mL) | - | 45.6 ± 4.1 | 2540.3 ± 150.7 | 1890.2 ± 120.5 |
| LPS + Compound | 1 | 38.2 ± 3.5* | 2100.5 ± 130.2 | 1650.8 ± 110.3 |
| LPS + Compound | 10 | 25.1 ± 2.8 | 1540.7 ± 98.6 | 1100.4 ± 89.7** |
| LPS + Compound | 50 | 10.5 ± 1.9 | 870.1 ± 75.4 | 650.9 ± 54.3 |
| LPS + Dexamethasone | 1 | 8.9 ± 1.5 | 750.6 ± 60.1 | 580.1 ± 45.8 |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS-treated group.
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Carrageenan | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Compound | 25 | 0.65 ± 0.06* | 23.5 |
| Compound | 50 | 0.49 ± 0.05** | 42.4 |
| Compound | 100 | 0.35 ± 0.04 | 58.8 |
*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the carrageenan group.
Conclusion
This comprehensive guide provides a validated, step-by-step framework for the anti-inflammatory evaluation of this compound. By following these protocols, researchers can generate robust and reproducible data to assess the compound's in vitro bioactivity, elucidate its potential mechanism of action, and confirm its efficacy in a relevant in vivo model. This systematic approach is essential for the identification and development of novel anti-inflammatory therapeutics.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. purformhealth.com [purformhealth.com]
- 7. scialert.net [scialert.net]
- 8. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. fn-test.com [fn-test.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. assaygenie.com [assaygenie.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Oncological Assessment of 3,6-Dimethylimidazo[2,1-b]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this structure have been reported as potent antiproliferative agents, acting through various mechanisms such as kinase inhibition and disruption of microtubule dynamics.[1][2][3] Several studies have demonstrated the efficacy of these compounds against a range of human cancer cell lines, establishing the imidazo[2,1-b]thiazole framework as a promising starting point for the development of novel anticancer therapeutics.[4][5]
This document provides a comprehensive guide for the in vitro evaluation of 3,6-Dimethylimidazo[2,1-b]thiazole , a specific derivative of this class. The following protocols are designed to systematically characterize its cytotoxic and cytostatic effects, elucidate its mechanism of action regarding cell death and proliferation, and assess its impact on cancer cell motility.
Hypothesized Mechanisms and Experimental Rationale
Imidazo[2,1-b]thiazole derivatives often exert their anticancer effects by interfering with critical cellular processes. Published research on analogous compounds suggests potential mechanisms including:
-
Tubulin Polymerization Inhibition: Like some established chemotherapeutics, these compounds may bind to tubulin, disrupting microtubule formation, which is essential for mitosis. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][6]
-
Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation and survival are regulated by kinases. Imidazo[2,1-b]thiazoles have been identified as inhibitors of key kinases, such as those in the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancers like melanoma.[7][8]
The experimental workflow detailed herein is designed to investigate these potential effects, moving from broad cytotoxicity screening to specific mechanistic assays.
Overall Experimental Workflow
A logical progression of experiments is crucial for a thorough characterization of a novel compound. The workflow begins with determining the compound's general potency and proceeds to more detailed investigations into its specific cellular effects.
Caption: High-level workflow for in vitro compound characterization.
Core Protocols: A Step-by-Step Guide
A. Preliminary Assessment: Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of the compound on cell viability. The MTT and Sulforhodamine B (SRB) assays are two reliable, colorimetric methods for this purpose.[9] While both are suitable, the SRB assay, which measures total protein content, can be less prone to interference from compounds affecting metabolic activity.[10]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Principle: SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and thus provides an estimate of the total cell number.[11]
-
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of ice-cold 10% TCA to each well to fix the cells, taking care not to disturb the cell monolayer. Incubate at 4°C for 1 hour.[9]
-
Washing: Carefully wash the plate five times with slow-running tap water to remove TCA and dead cells. Allow the plate to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]
B. Investigating Cell Death: Apoptosis Assay
To determine if cytotoxicity is mediated by apoptosis (programmed cell death), an Annexin V and Propidium Iodide (PI) co-staining assay is performed, followed by flow cytometry.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells where membrane integrity is compromised.
-
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Do not wash the cells after adding PI.[15]
-
-
Interpreting Results:
Caption: Simplified intrinsic/extrinsic apoptosis pathway.
C. Analyzing Cell Proliferation: Cell Cycle Analysis
This assay determines at which phase of the cell cycle the compound exerts its effects, which is particularly relevant for microtubule-targeting agents that typically cause a G2/M arrest.[6]
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The fluorescence intensity is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[16]
-
Materials:
-
Step-by-Step Procedure:
-
Cell Treatment: Seed cells and treat with the test compound (at IC₅₀) and a vehicle control for 24-48 hours.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[17][19] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[17]
-
Rehydration & Staining: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol.[19] Wash the pellet twice with PBS.
-
RNase Treatment: To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A and incubate.[17][20]
-
PI Staining: Add PI staining solution and incubate for 5-10 minutes at room temperature, protected from light.[17][20]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[20] Use pulse processing (e.g., width vs. area) to exclude doublets.
-
D. Assessing Metastatic Potential: Cell Migration & Invasion
These assays evaluate the compound's effect on the ability of cancer cells to move, a key process in metastasis.[21][22]
Protocol 2: Wound Healing (Scratch) Assay
-
Principle: This method assesses collective 2D cell migration. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.[21][23][24]
-
Procedure:
-
Monolayer Formation: Seed cells in a 6- or 12-well plate to form a fully confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the well.[24]
-
Washing: Gently wash the well twice with PBS to remove detached cells.
-
Treatment: Add fresh medium containing a sub-lethal concentration of the test compound (e.g., IC₂₅) to inhibit proliferation without causing significant cell death.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Quantify the wound area at each time point using software like ImageJ and calculate the percentage of wound closure.
-
Protocol 3: Transwell Invasion Assay
-
Principle: This assay mimics cell invasion through the extracellular matrix (ECM). Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (an ECM substitute). Cells must actively degrade the Matrigel and migrate through the pores towards a chemoattractant in the lower chamber.[25][26][27]
-
Procedure:
-
Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and add 50-100 µL to the upper chamber of an 8 µm pore size Transwell insert. Incubate at 37°C for 30-60 minutes to allow it to solidify.[25]
-
Cell Preparation: Serum-starve the cancer cells for several hours. Resuspend them in serum-free medium containing the test compound.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[27] Seed the prepared cells (e.g., 1 x 10⁵) into the upper chamber.[25]
-
Incubation: Incubate for 24-48 hours.
-
Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invading cells and Matrigel.[25]
-
Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol or paraformaldehyde. Stain them with a dye such as crystal violet.[25][28]
-
Quantification: Allow the membrane to dry, then visualize and count the stained cells under a microscope in several random fields.
-
E. Elucidating Molecular Targets: Western Blotting
Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within key signaling pathways.[29][30]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[31]
-
Potential Targets for this compound:
-
Cell Cycle: Cyclin B1, CDK1 (to confirm G2/M arrest)
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution)[6]
-
MAPK Pathway: p-MEK, p-ERK (to test for kinase inhibition)[8]
-
PI3K/Akt Pathway: p-Akt, p-mTOR (a common survival pathway)[31][32]
-
Microtubules: α-Tubulin (to assess effects on tubulin polymerization)[6]
-
-
General Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[32]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[29]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[29]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Wash the membrane again. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using an imaging system.
-
Data Presentation
Clear presentation of data is essential for interpretation. IC₅₀ values should be tabulated for easy comparison across different cell lines and time points.
Table 1: Example IC₅₀ Data Summary for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) at 48h | IC₅₀ (µM) at 72h |
| MCF-7 | Breast Adenocarcinoma | Value | Value |
| A549 | Lung Carcinoma | Value | Value |
| HCT116 | Colorectal Carcinoma | Value | Value |
| PC-3 | Prostate Cancer | Value | Value |
Data presented as Mean ± SD from three independent experiments.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive in vitro characterization of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and metastatic potential, researchers can build a detailed profile of its anticancer activity. Further mechanistic validation through Western blotting for key molecular targets will provide crucial insights into its mode of action, paving the way for further preclinical development.
References
- 1. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prosp… [ouci.dntb.gov.ua]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. scispace.com [scispace.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Wound healing assay - Wikipedia [en.wikipedia.org]
- 22. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Wound healing assay | Abcam [abcam.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 27. clyte.tech [clyte.tech]
- 28. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 32. benchchem.com [benchchem.com]
Application Notes & Protocols: Molecular Docking Studies of 3,6-Dimethylimidazo[2,1-b]thiazole with Target Proteins
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 3,6-Dimethylimidazo[2,1-b]thiazole. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each procedural step.
Section 1: Scientific Background and Rationale
The Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry.[1] Derivatives of this structure have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimycobacterial properties.[2][3][4][5][6][7][8] The specific derivative, this compound, belongs to this promising class of compounds. Its biological potential stems from the unique three-dimensional arrangement of nitrogen and sulfur heteroatoms, which facilitates interactions with various biological macromolecules.[1]
Justification for Target Protein Selection
The process of drug discovery is fundamentally about identifying the interaction between a small molecule and a protein target.[9] Based on the established bioactivities of the broader imidazo[2,1-b]thiazole class, we can logically select relevant protein targets for our docking study.
-
Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Several studies have synthesized and evaluated imidazo[2,1-b]thiadiazole derivatives as anti-inflammatory agents, with molecular docking studies confirming their potential to bind to the active site of COX-2.[10][11][12] Therefore, COX-2 is a high-priority target to investigate the anti-inflammatory potential of this compound.
-
Anticancer Target: Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and migration. Inhibition of FAK is a recognized strategy for cancer therapy. Studies have specifically identified imidazo[2,1-b]thiazole derivatives as potential FAK inhibitors, making it another excellent candidate for our investigation.[13]
This guide will use COX-2 and FAK as primary examples to illustrate the molecular docking workflow.
Section 2: Pre-Computation Essentials: Software and Data Acquisition
Before beginning the docking protocol, it is essential to assemble the necessary software and data resources. The tools listed below are widely used in the computational chemistry community and are well-documented.
| Resource | Type | Purpose | Recommended Source/Software |
| Protein Structure | Database | 3D coordinates of macromolecular structures. | RCSB Protein Data Bank (PDB) |
| Ligand Structure | Database | 2D and 3D structures of small molecules. | PubChem |
| Molecular Visualization | Software | Viewing and manipulating protein/ligand structures. | BIOVIA Discovery Studio, UCSF ChimeraX |
| Docking Engine | Software | Performs the core docking calculations. | AutoDock Vina |
| Docking Interface | Software | Graphical user interface for preparing files for AutoDock. | AutoDock Tools (MGLTools) |
| Ligand Preparation | Software | Converts 2D to 3D, adds hydrogens, minimizes energy. | Open Babel, ChemDraw |
Section 3: Detailed Protocol: Ligand Preparation
The ligand must be accurately prepared in a three-dimensional format with correct atom types, charges, and rotatable bonds defined. This ensures the docking algorithm can properly sample its conformational space.[14][15]
Step-by-Step Ligand Preparation Workflow
-
Obtain 2D Structure:
-
Draw the this compound structure in a chemical drawing program like ChemDraw or MarvinSketch.
-
Alternatively, search for the compound in the PubChem database. If the exact compound is not available, find the core imidazo[2,1-b]thiazole and add the methyl groups at positions 3 and 6.
-
Save the structure as a MOL or SDF file.
-
-
Convert to 3D and Energy Minimize:
-
Causality: A 2D drawing lacks the crucial three-dimensional geometry necessary for docking. An energy minimization step is performed to find a low-energy, stable conformation of the ligand, which is a more realistic starting point for the simulation.[16]
-
Use a program like Open Babel to convert the 2D SDF file to a 3D PDB file and perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Prepare for AutoDock (PDBQT format):
-
Open AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the 3D PDB file of your ligand.
-
ADT will automatically add hydrogens and compute Gasteiger charges. These partial charges are critical for calculating the electrostatic interaction energy between the ligand and the protein.[17]
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Torsion Tree -> Choose Torsions. This automatically defines the rotatable bonds, allowing for ligand flexibility during docking.[17]
-
Go to Ligand -> Output -> Save as PDBQT. Save the file. The PDBQT format contains the 3D coordinates, partial charges (Q), and atom type information (T) required by AutoDock Vina.
-
Caption: Workflow for preparing the ligand file for docking.
Section 4: Detailed Protocol: Target Protein Preparation
Proper protein preparation is arguably the most critical phase of a docking study.[18] Crystal structures from the PDB are raw experimental data and are not immediately ready for simulation.[19] They often contain non-essential components and lack information required by docking software.
Step-by-Step Protein Preparation Workflow
-
Download Protein Structure:
-
Go to the --INVALID-LINK-- database.
-
Search for your target. For this guide, we will use 5F19 (Human Prostaglandin H2 Synthase-2, COX-2) and 4LQE (Human Focal Adhesion Kinase).
-
Download the structure in PDB format.
-
-
Clean the PDB File:
-
Causality: PDB files often contain crystallographic water molecules, co-factors, ions, and co-crystallized ligands that can interfere with the docking process.[16][20] Unless a water molecule is known to be critical for ligand binding (a "structural water"), all water molecules should be removed.[21] If the protein has multiple chains (e.g., it's a dimer), you typically only need one for docking, unless the binding site is at the interface.
-
Open the PDB file in a visualization tool like BIOVIA Discovery Studio or UCSF ChimeraX.
-
Delete all water molecules (often labeled HOH).
-
Delete any existing ligands and co-factors from the binding site you intend to use. Crucially, if you are performing docking validation, save the original co-crystallized ligand in a separate file before deleting it from the protein structure.
-
If there are multiple protein chains, select and delete the unnecessary ones, leaving only the chain containing the active site of interest.
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare for AutoDock (PDBQT format):
-
Open AutoDock Tools (ADT).
-
Go to File -> Read Molecule and open your cleaned protein PDB file.
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms like oxygen and nitrogen, which is essential for defining hydrogen bonds.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms, necessary for electrostatic calculations.
-
Go to Grid -> Macromolecule -> Choose. Select the protein molecule. ADT will automatically assign atom types.
-
Save the final prepared protein as a PDBQT file.
-
Caption: Step-by-step workflow for protein preparation.
Section 5: The Docking Simulation: Grid Generation and Execution
The docking process itself involves defining a search space and running the docking algorithm.[9]
-
Define the Binding Site (Grid Box Generation):
-
Causality: The docking algorithm needs to know where to search for potential binding poses. We define a three-dimensional "grid box" that encompasses the entire binding site of the protein.[22] This confines the search, making the calculation computationally feasible.
-
In ADT, with your prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. If you know the key active site residues (from literature or from the position of a co-crystallized ligand), adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions to ensure the box completely encloses this site. A spacing of 1.0 Å is generally recommended.
-
Record the center and size coordinates. These are essential for the configuration file.
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file to specify the input files and search parameters.
-
Create a new text file (e.g., conf.txt) and add the following lines, replacing the file names and coordinates with your own:
-
-
Run the Docking Simulation:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and the conf.txt file.
-
Execute the Vina program with the following command: vina --config conf.txt --log log.txt
-
The simulation will run, and the output poses will be saved to results.pdbqt, while a log file (log.txt) will contain the binding affinity scores for each pose.
-
Section 6: Post-Docking Analysis and Protocol Validation
The output of a docking simulation is a set of potential binding poses and their corresponding scores. Analysis is required to interpret these results and, most importantly, to validate the reliability of the protocol.
Analysis of Docking Results
-
Binding Affinity (Scoring):
-
Open the log.txt file. You will see a table of binding affinities (in kcal/mol) for the generated modes. The most negative value indicates the most favorable predicted binding energy.
-
Expert Insight: A lower binding energy suggests a more stable protein-ligand complex. Generally, values more negative than -6.0 kcal/mol are considered promising, but this is highly system-dependent.
-
-
Interaction Analysis:
-
Load the prepared protein PDBQT file and the results.pdbqt file into a visualizer like Discovery Studio.
-
Examine the top-scoring pose (Mode 1).
-
Analyze the non-covalent interactions:
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. These are strong, directional interactions crucial for binding specificity.
-
Hydrophobic Interactions: Look for interactions between non-polar parts of the ligand and hydrophobic residues of the protein (e.g., Ala, Val, Leu, Ile, Phe).
-
Pi-Interactions: Check for pi-pi stacking or pi-cation interactions if your ligand and protein have aromatic rings.
-
-
This analysis provides a structural hypothesis for how this compound might exert its biological effect.
-
| Interaction Type | Description | Key Residue Types Involved |
| Hydrogen Bond | Electrostatic attraction between H and N, O, or F. | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Hydrophobic | Interaction between non-polar surfaces in an aqueous environment. | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
| Ionic Bond | Electrostatic attraction between oppositely charged ions. | Asp, Glu (negative); Lys, Arg (positive) |
Mandatory Protocol Validation: Re-docking
-
Trustworthiness: Before you can trust the results for your test ligand (this compound), you must validate your docking protocol. [23]The most common method is to take the co-crystallized ligand that was originally in the PDB structure and dock it back into the same binding site. [22][24]* Protocol:
-
Prepare the co-crystallized ("native") ligand and the protein as described in Sections 3 and 4.
-
Use the exact same grid box parameters and docking settings that you plan to use for your test ligand.
-
Run the docking simulation.
-
Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode. [24]If the RMSD is greater than 2.0 Å, you may need to adjust your grid box size/location or other docking parameters.
Caption: The logical flow for validating a molecular docking protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scialert.net [scialert.net]
- 8. chemmethod.com [chemmethod.com]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. quora.com [quora.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole
Welcome to the technical support center for the synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, which is a common and effective route.
Question 1: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent challenge in organic synthesis and can be attributed to several factors in the context of the Hantzsch synthesis of this compound. Let's break down the potential causes and solutions:
1. Incomplete Reaction:
-
Causality: The reaction between 2-amino-4-methylthiazole and 3-halobutan-2-one (e.g., 3-bromobutan-2-one or 3-chlorobutan-2-one) may not have gone to completion. This can be due to insufficient reaction time or temperature.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials. If you see persistent starting material spots, the reaction is not complete.
-
Increase reaction time: Extend the reaction time in increments (e.g., by 2-4 hours) and monitor by TLC.
-
Increase temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature range of 40-60°C is a good starting point. For less reactive starting materials, refluxing in a suitable solvent might be necessary.[1] However, be cautious as excessive heat can lead to the formation of side products.
-
2. Suboptimal Reaction Conditions:
-
Causality: The choice of solvent and the presence of a catalyst can dramatically impact the yield.
-
Troubleshooting:
-
Solvent Selection: Alcohols such as ethanol or methanol are commonly used and generally provide good results.[1] In some instances, a mixture of solvents like ethanol/water can enhance the yield.[1]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can often reduce reaction times from hours to minutes and significantly improve yields.[2] For microwave synthesis, polar solvents like methanol and ethanol are often effective.[2]
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, for multi-component variations, a catalyst like silica-supported tungstosilicic acid has proven effective.[3]
-
3. Side Reactions:
-
Causality: The formation of undesired side products can consume your starting materials and reduce the yield of the target molecule. A potential side reaction is the formation of an isomeric product under acidic conditions.[4]
-
Troubleshooting:
-
Control of pH: While the Hantzsch synthesis can be performed under neutral or slightly acidic conditions, strongly acidic conditions may lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[4] It is generally recommended to perform the reaction under neutral or mildly basic conditions to favor the desired product.
-
Question 2: My final product is impure, and I am having difficulty with purification. What are the common impurities and how can I effectively purify this compound?
Answer:
Purification can be a significant hurdle. The common impurities and effective purification strategies are outlined below:
1. Unreacted Starting Materials:
-
Identification: Unreacted 2-amino-4-methylthiazole and 3-halobutan-2-one can be detected by TLC or NMR of the crude product.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the product from the starting materials. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
2. Isomeric Impurities:
-
Causality: As mentioned, acidic conditions can lead to the formation of isomeric byproducts.[4]
-
Identification: These isomers can be difficult to distinguish by TLC alone. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are more reliable for identifying isomeric impurities.
-
Purification Strategy:
-
Careful Column Chromatography: A very shallow solvent gradient during column chromatography may be required to separate isomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the desired product from isomeric impurities.
-
3. Polymeric or Tar-like Byproducts:
-
Causality: These can form at elevated temperatures or with prolonged reaction times.
-
Purification Strategy:
-
Filtration: If the byproducts are insoluble, they can sometimes be removed by filtration of the crude reaction mixture (dissolved in a suitable solvent).
-
Column Chromatography: These highly polar byproducts will typically remain at the baseline of the TLC and on the top of the silica gel column.
-
Question 3: I am not sure if I have successfully synthesized this compound. What are the expected spectral data for this compound?
Answer:
Characterization of the final product is crucial. While specific spectral data for this compound may not be readily available in a single source, we can predict the expected signals based on the structure and data from similar imidazo[2,1-b]thiazole derivatives.
Expected Spectral Data for this compound:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C5-H proton. - A singlet for the C2-H proton. - A singlet for the C3-methyl group. - A singlet for the C6-methyl group. |
| ¹³C NMR | - Signals for the two quaternary carbons of the imidazole and thiazole rings. - Signals for the CH carbons of the imidazole and thiazole rings. - Signals for the two methyl carbons. |
| Mass Spec (MS) | - The molecular ion peak corresponding to the molecular weight of this compound (C₇H₈N₂S, MW: 152.22). |
| Infrared (IR) | - C-H stretching frequencies for aromatic and aliphatic protons. - C=N and C=C stretching frequencies characteristic of the heterocyclic rings. |
It is highly recommended to perform a full characterization (¹H NMR, ¹³C NMR, MS, and IR) and compare the obtained data with the expected values to confirm the structure of the synthesized compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Hantzsch thiazole synthesis. Optimization may be required based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
2-amino-4-methylthiazole
-
3-chlorobutan-2-one (or 3-bromobutan-2-one)
-
Ethanol (or Methanol)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylthiazole (1 equivalent) in ethanol (10 mL per gram of aminothiazole).
-
Add 3-chlorobutan-2-one (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (or to a temperature between 60-80°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizing the Synthesis and Challenges
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 3,6-Dimethylimidazo[2,1-b]thiazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dimethylimidazo[2,1-b]thiazole. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during this synthesis. Our aim is to equip you with the necessary insights to enhance reaction yields, ensure product purity, and confidently navigate potential experimental hurdles.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a two-step process rooted in the principles of heterocyclic chemistry. The overall reaction scheme is depicted below:
Caption: Overall synthetic route for this compound.
The initial step involves the Hantzsch thiazole synthesis to form the key intermediate, 2-amino-4-methylthiazole.[1] This is followed by a cyclocondensation reaction with 3-chlorobutan-2-one to yield the final product. This guide will address potential issues in both stages of the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful Hantzsch synthesis of 2-amino-4-methylthiazole?
A1: The Hantzsch synthesis of 2-amino-4-methylthiazole is a robust reaction, but attention to several parameters is crucial for high yield and purity:
-
Purity of Chloroacetone: Commercial chloroacetone should be distilled before use to remove impurities that can lead to side reactions and tar formation.
-
Reaction Temperature: The initial reaction of thiourea and chloroacetone is exothermic. Controlled addition of chloroacetone is necessary to prevent the reaction from becoming too vigorous. Subsequent refluxing ensures the completion of the reaction.
-
Basification: Careful addition of a strong base, such as sodium hydroxide, is required to liberate the free base of 2-amino-4-methylthiazole. This step should be performed with cooling to manage the exothermic neutralization and prevent degradation.
Q2: I am getting a low yield in the second step, the cyclocondensation reaction. What are the likely causes?
A2: Low yields in the formation of the imidazo[2,1-b]thiazole ring can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential. If the starting materials are still present after the recommended reaction time, extending the reflux period may be necessary.
-
Suboptimal Solvent: The choice of solvent is critical. While ethanol is commonly used, other polar protic solvents like isopropanol or a mixture of ethanol and water can be explored to improve the solubility of the reactants and facilitate the reaction.[2]
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from self-condensation of the α-haloketone or alternative reaction pathways of the 2-aminothiazole.
-
Purity of Starting Materials: Ensure that the 2-amino-4-methylthiazole and 3-chlorobutan-2-one are of high purity. Impurities can inhibit the reaction or lead to the formation of undesired side products.
Q3: What is the role of a base in the cyclocondensation step, and is it always necessary?
A3: The cyclocondensation of 2-aminothiazoles with α-haloketones can often proceed without an added base. The initial reaction is the N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, which is the most nucleophilic nitrogen, to form a thiazolium salt intermediate. Subsequent intramolecular cyclization is then followed by dehydration.
However, in some cases, a non-nucleophilic base, such as sodium carbonate or triethylamine, can be added to neutralize the hydrogen halide formed during the reaction. This can be beneficial in preventing potential acid-catalyzed side reactions or degradation of the product, and in some instances, may improve the reaction rate and yield. The necessity of a base should be evaluated on a case-by-case basis, and its inclusion is a key parameter to consider during optimization.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound typically involves the following steps:
-
Initial Work-up: After the reaction is complete, the solvent is usually removed under reduced pressure. The residue is then taken up in water and neutralized with a base such as sodium bicarbonate or ammonia solution to precipitate the crude product.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol, isopropanol, or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Yield of 2-Amino-4-methylthiazole (Step 1) | Impure chloroacetone. | Distill commercial chloroacetone before use. |
| Reaction did not go to completion. | Ensure adequate reflux time (typically 2 hours). Monitor by TLC. | |
| Inefficient extraction of the product. | Perform multiple extractions with a suitable organic solvent like ether. | |
| Low Yield of this compound (Step 2) | Incomplete reaction. | Monitor the reaction by TLC. Consider extending the reflux time. |
| Suboptimal solvent. | Experiment with different polar protic solvents (e.g., isopropanol, n-butanol) or solvent mixtures (e.g., ethanol/water). | |
| Formation of side products. | Optimize reaction temperature; a lower temperature for a longer duration might be beneficial. Consider the use of a non-nucleophilic base. | |
| Formation of a Dark, Tarry Substance | Polymerization or degradation of starting materials or product. | Ensure the purity of starting materials. Use distilled solvents. For the cyclization step, consider running the reaction at a lower temperature or for a shorter duration. |
| Difficulty in Purifying the Final Product | Presence of closely related impurities. | Utilize column chromatography with a shallow solvent gradient for better separation. |
| Product is an oil and does not crystallize. | Attempt to form a salt (e.g., hydrochloride or hydrobromide) which may be crystalline and easier to purify. The free base can be regenerated after purification. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent or impurities. | Ensure the sample is thoroughly dried under vacuum. Re-purify the compound if necessary. |
| Isomeric byproducts. | Carefully analyze 2D NMR spectra (COSY, HSQC, HMBC) to confirm the connectivity of the desired product and identify any isomeric structures. |
IV. Optimized Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from a well-established procedure for Hantzsch thiazole synthesis.
Materials:
-
Thiourea
-
Chloroacetone (distilled)
-
Deionized water
-
Sodium hydroxide (solid)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend thiourea (1.0 eq) in deionized water.
-
With vigorous stirring, add distilled chloroacetone (1.0 eq) dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add solid sodium hydroxide with continuous stirring, maintaining a low temperature.
-
Transfer the mixture to a separatory funnel. Separate the upper oily layer.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and the initial oily layer. Dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-amino-4-methylthiazole.
Step 2: Synthesis of this compound
Materials:
-
2-Amino-4-methylthiazole
-
3-Chlorobutan-2-one
-
Ethanol (anhydrous)
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous ethanol.
-
Add 3-chlorobutan-2-one (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydro-chloric acid formed and precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
V. Mechanistic Insights
The formation of the imidazo[2,1-b]thiazole ring system proceeds through a well-accepted mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Reaction mechanism for the formation of this compound.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylthiazole on the electrophilic carbon of 3-chlorobutan-2-one, displacing the chloride ion to form a thiazolium salt intermediate. The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered ring. The final step is the dehydration of this cyclic intermediate to yield the aromatic this compound.
VI. Data Summary
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-4-methylthiazole | 156-81-0 | C₄H₆N₂S | 114.17 |
| 3-Chlorobutan-2-one | 4091-39-8 | C₄H₇ClO | 106.55 |
| This compound | 25944-60-9 | C₇H₈N₂S | 152.22[3] |
Table 2: Typical Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5 (s, 1H, H-5), ~6.5 (s, 1H, H-2), ~2.5 (s, 3H, C6-CH₃), ~2.3 (s, 3H, C3-CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~145 (C-7a), ~130 (C-6), ~115 (C-5), ~110 (C-3), ~105 (C-2), ~15 (C6-CH₃), ~12 (C3-CH₃) |
| Mass Spectrometry (ESI+) | m/z = 153.04 [M+H]⁺ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
VII. References
-
Rajurkar, V. G., Patil, R. B., & Miniyar, P. B. (2011). Synthesis and antimicrobial activity of novel 3, 6- disubstituted imidazo [2, 1-b][1][4] thiazoles. International Journal of Pharmaceutical Sciences and Research, 2(6), 1537.
-
Hassan, S. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(45), 31685-31705.
-
Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6.
-
Andreani, A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][4]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2331.
-
Echemi. (n.d.). This compound CAS NO 25944-60-9. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022, August 26). This compound. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 3,6-Dimethylimidazo[2,1-b]thiazole in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the poor solubility of 3,6-Dimethylimidazo[2,1-b]thiazole and related derivatives in various experimental assays. The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to antimycobacterial agents.[1][2][3][4][5][6] However, the inherent low aqueous solubility of many of these compounds, a common trait for heterocyclic molecules, can present significant challenges in obtaining reliable and reproducible assay data.[7] This guide is designed to equip you with the knowledge and protocols to effectively address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative precipitating out of solution in my aqueous assay buffer?
A1: This is a common issue known as "crashing out" and typically occurs when a compound dissolved in a strong organic solvent, like DMSO, is introduced into an aqueous buffer where its solubility is significantly lower.[8] The rapid solvent exchange causes the compound to precipitate. Many imidazo[2,1-b]thiazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility but may have high or low permeability, respectively.[7][9]
Delayed precipitation can also occur due to:
-
Temperature shifts: Moving from room temperature to a 37°C incubator can decrease the solubility of some compounds.[8]
-
pH changes: The CO2 environment in an incubator can alter the media's pH, affecting the solubility of pH-sensitive compounds.[8]
-
Interactions with media components: Over time, the compound may interact with salts, proteins, or other media components, leading to precipitation.[8]
Q2: I'm observing inconsistent results in my high-throughput screening (HTS) assay. Could this be related to solubility?
A2: Absolutely. Poor solubility is a major source of variability and false results in HTS. Compound precipitation can lead to:
-
False negatives: If the compound is not fully dissolved, its effective concentration at the target is lower than the nominal concentration, potentially masking true activity.[10]
-
False positives: Compound aggregates can interfere with assay signals, for example, by scattering light in fluorescence-based assays or by non-specifically inhibiting enzymes.[11]
-
Clogged liquid handling equipment: Precipitates can block the fine tips used in automated liquid handlers, leading to inaccurate dispensing and cross-contamination.[10]
It is crucial to ensure your compound is fully solubilized at the tested concentrations to maintain data integrity.
Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[8] However, the tolerance can be cell-line dependent. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line without affecting its viability or the assay readout.[8]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
If you are encountering solubility issues with this compound, the following strategies can be employed, starting from the simplest to more complex approaches.
Strategy 1: Optimizing Stock and Working Solution Preparation
Before exploring more complex formulation strategies, ensure your solution preparation techniques are optimized.
Protocol 1: Standard Stock Solution Preparation
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.[12]
-
Initial Dissolution: Add a small amount of 100% DMSO to the solid compound.[13]
-
Vortexing and Sonication: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Bringing to Final Volume: Once the compound is fully dissolved, add 100% DMSO to reach the final desired stock concentration (e.g., 10 mM or 100 mM).[14]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[10]
Protocol 2: Serial Dilution for Working Solutions
To minimize precipitation when diluting into aqueous buffers, a serial dilution approach is recommended.[8]
-
Intermediate Dilution: Prepare an intermediate dilution of your high-concentration stock solution in 100% DMSO (e.g., dilute a 100 mM stock to 10 mM).[8]
-
Final Dilution: Add the intermediate DMSO stock to your pre-warmed aqueous assay buffer while gently vortexing.[8] This gradual dilution helps to prevent the compound from crashing out.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[15][16]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Generally well-tolerated in many assays.[17] |
| Propylene Glycol (PG) | 1-10% (v/v) | A versatile co-solvent with low toxicity.[17] |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | Effective for many poorly soluble compounds.[17] |
| N-methyl-2-pyrrolidone (NMP) | <1% (v/v) | Use with caution due to potential for higher toxicity.[18] |
| Dimethylacetamide (DMA) | <1% (v/v) | Use with caution due to potential for higher toxicity.[18] |
Protocol 3: Co-solvent Screening
-
Prepare Co-solvent Blends: Prepare a series of your aqueous assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% ethanol).
-
Test Solubility: Add your DMSO stock solution of this compound to each co-solvent blend to achieve the desired final concentration.
-
Visual Inspection: Visually inspect for any precipitation immediately and after a period of incubation at the assay temperature.
-
Assay Compatibility: Run a vehicle control with each co-solvent concentration to ensure it does not interfere with your assay.
Strategy 3: Employing Surfactants
Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][19] Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility.[20]
Recommended Surfactants for Biological Assays:
| Surfactant | Type | Typical Concentration Range | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% (v/v) | Widely used and generally has low toxicity.[17][21] |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% (v/v) | Common in immunoassays. |
| Pluronic® F-68 | Non-ionic | 0.02% - 0.2% (w/v) | A gentle surfactant used to reduce shear stress in cell culture. |
| Solutol® HS 15 | Non-ionic | 0.05% - 0.5% (w/v) | Known for good solubilization capacity and safety.[18] |
Protocol 4: Surfactant-based Solubilization
-
Prepare Surfactant Solutions: Prepare your assay buffer with different concentrations of the selected surfactant. Ensure the concentrations are above the CMC.
-
Add Compound: Add the DMSO stock of your compound to the surfactant-containing buffer.
-
Equilibrate: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to allow for micelle formation and compound encapsulation.
-
Verify Compatibility: As with co-solvents, it is critical to run a vehicle control to ensure the surfactant itself does not affect the assay performance. High concentrations of surfactants can disrupt cell membranes or denature proteins.[21]
Strategy 4: Utilizing Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[22][23] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic drug and increasing its aqueous solubility.[18][24][25]
Commonly Used Cyclodextrins:
| Cyclodextrin | Abbreviation | Key Features |
| (2-Hydroxypropyl)-β-cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, making it a popular choice.[18][23] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility and can be used in parenteral formulations.[18] |
| Randomly methylated-β-cyclodextrin | RM-β-CD | Enhanced solubility compared to native β-CD.[22] |
Protocol 5: Cyclodextrin Complexation
-
Prepare CD Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the assay buffer. Concentrations can range from 1% to 10% (w/v) depending on the required solubility enhancement.
-
Add Compound: Slowly add the DMSO stock of this compound to the cyclodextrin solution while vortexing.
-
Incubate: Allow the mixture to incubate, sometimes with gentle agitation or heating, to facilitate the formation of the inclusion complex.
-
Confirm Solubilization: Visually confirm the absence of precipitate.
-
Assay Validation: Run appropriate controls to ensure that the cyclodextrin does not interfere with the assay target or detection system. CDs can sometimes extract lipids from cell membranes at high concentrations.
Summary and Final Recommendations
When faced with poor solubility of this compound, a systematic approach is key. Always begin by optimizing your stock and working solution preparation methods. If solubility issues persist, progress through the use of co-solvents, surfactants, and cyclodextrins. It is imperative to validate that any excipient used does not interfere with the biological assay. By employing these strategies, you can significantly improve the quality and reliability of your experimental data.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
Stability issues of 3,6-Dimethylimidazo[2,1-b]thiazole in solution
Welcome to the technical support center for 3,6-Dimethylimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration of this compound in solution can be attributed to several factors, including chemical degradation. The imidazo[2,1-b]thiazole core, like other imidazole-containing structures, can be susceptible to degradation under certain conditions. The primary routes of degradation to consider are hydrolysis, oxidation, and photodegradation. The rate and extent of degradation will depend on the solvent system, pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent. Imidazole moieties can be susceptible to base-mediated autoxidation[1]. Therefore, storage in alkaline solutions (high pH) may accelerate degradation. Conversely, while many compounds are more stable at acidic pH, the fused thiazole ring could also be liable to acid-catalyzed hydrolysis, although this is generally less common for this specific ring system. It is crucial to determine the optimal pH for your experimental buffer system to ensure the stability of the compound throughout your assay.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an imidazole ring can be sensitive to photodegradation when in solution[1]. Exposure to ambient laboratory light, and especially to UV light, can induce photochemical reactions leading to the formation of degradation products. It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the stability of your stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for the initial stock solution. For aqueous working solutions, prepare them fresh daily from the stock.
-
pH Control: If using an aqueous buffer, maintain a pH in the neutral to slightly acidic range (pH 5-7), pending the results of your own stability studies.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in light-protecting containers.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
II. Troubleshooting Guide: Investigating Stability Issues
If you are encountering unexpected results or suspect that the stability of this compound is impacting your experiments, a systematic investigation is necessary. This guide provides protocols for forced degradation studies to identify the conditions under which your compound is unstable and to develop a stability-indicating analytical method.
A. Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.
Protocol 1: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Component (A): 0.1% Formic acid or 0.1% Trifluoroacetic acid in water, or a phosphate buffer (e.g., 20 mM, pH 3-7).
-
Organic Component (B): Acetonitrile or Methanol.
-
-
Initial Gradient: Begin with a gradient elution to separate the parent compound from potential degradation products. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Detection: Use a photodiode array (PDA) or UV detector. Monitor at a wavelength where this compound has maximum absorbance.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and any observed degradation peaks.
B. Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a compound. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.
Protocol 2: Hydrolytic Stability
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in:
-
0.1 N HCl (acidic hydrolysis)
-
Water (neutral hydrolysis)
-
0.1 N NaOH (alkaline hydrolysis)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.
-
Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the samples using the developed stability-indicating HPLC method. Look for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 3: Oxidative Stability
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Add a small volume of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 2, 6, 24 hours), protected from light.
-
Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Evaluation: Analyze for degradation products. The imidazole ring is often susceptible to oxidation.
Protocol 4: Photostability
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent in a clear glass vial. Prepare a control sample in an amber vial.
-
Exposure: Expose the clear vial to a light source that provides both visible and UV light (e.g., a photostability chamber) for a defined duration. Keep the control sample in the dark.
-
Analysis: After the exposure period, dilute aliquots from both the exposed and control samples for HPLC analysis.
-
Evaluation: Compare the chromatograms to identify any photodegradation products.
Protocol 5: Thermal Stability
-
Sample Preparation: Place the solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).
-
Incubation: Expose the solid material for an extended period (e.g., 1-2 weeks).
-
Analysis: At defined time points, dissolve a weighed amount of the solid in a suitable solvent and analyze by HPLC.
-
Evaluation: Assess for any degradation.
III. Data Presentation and Visualization
Table 1: Hypothetical Results of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 72 hours | 60°C | < 5% | 1 |
| Water | 72 hours | 60°C | < 2% | 0 |
| 0.1 N NaOH | 24 hours | Room Temp | ~20% | 2 |
| 3% H₂O₂ | 6 hours | Room Temp | ~15% | 2 |
| Light Exposure | 24 hours | Ambient | ~10% | 1 |
| Solid State | 2 weeks | 60°C/75% RH | < 1% | 0 |
Note: This table presents hypothetical data for illustrative purposes.
Diagram 1: General Workflow for Investigating Stability Issues
References
Technical Support Center: Interpreting Complex NMR Spectra of 3,6-Dimethylimidazo[2,1-b]thiazole
Welcome to the technical support center for the analysis of 3,6-Dimethylimidazo[2,1-b]thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need assistance in interpreting its nuclear magnetic resonance (NMR) spectra. As a bicyclic heteroaromatic system, the NMR spectra of this compound can present unique challenges. This document provides a series of troubleshooting questions and answers to help you navigate these complexities, ensuring accurate and efficient structural elucidation.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I've just acquired a ¹H NMR spectrum of my synthesized this compound. What are the expected chemical shifts and coupling patterns for the key protons?
Answer:
Understanding the expected ¹H NMR spectrum is the first step in successful structural verification. For this compound, you should expect to see signals corresponding to two aromatic protons and two methyl groups. The electron-donating nature of the methyl groups and the electronic properties of the fused imidazole and thiazole rings influence the chemical shifts.
A predicted ¹H NMR spectrum, based on computational algorithms, provides a solid baseline for what to expect. Below is a table summarizing the predicted chemical shifts and multiplicities for the protons of this compound in a standard solvent like CDCl₃. It's important to remember that experimental values can vary slightly due to solvent effects and sample concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-2 | ~7.15 | Doublet | ~1.2 Hz |
| H-5 | ~7.60 | Doublet | ~1.2 Hz |
| 3-CH₃ | ~2.40 | Singlet | - |
| 6-CH₃ | ~2.60 | Singlet | - |
The aromatic protons, H-2 and H-5, are expected to appear as doublets due to a small four-bond coupling (⁴JHH) between them. This long-range coupling is a characteristic feature of many bicyclic heteroaromatic systems. The methyl protons at positions 3 and 6 will each appear as a singlet since they lack adjacent protons to couple with.
Question 2: My aromatic signals are overlapping, making it difficult to assign H-2 and H-5. How can I resolve these signals?
Answer:
Signal overlap in the aromatic region is a common issue, especially in highly substituted heterocyclic systems. Here are several strategies to resolve overlapping proton signals:
-
Change the NMR Solvent: The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules. Anisotropic effects of aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your analyte, often resolving overlapping signals.[1] For instance, switching from CDCl₃ to benzene-d₆ may shift one of the aromatic protons more than the other, leading to better separation. It is advisable to test a small number of different deuterated solvents to find the optimal one for your compound.[1]
-
Increase the Spectrometer's Magnetic Field Strength: Higher field strength spectrometers (e.g., moving from 400 MHz to 600 MHz or higher) increase the chemical shift dispersion, meaning the signals will be spread out over a wider frequency range, which can resolve overlapping multiplets.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing connectivity within a molecule.
-
COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between H-2 and H-5, confirming their coupling relationship, even if they are overlapping in the 1D spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can show through-space correlations. For example, a NOESY spectrum might show a correlation between the 6-CH₃ protons and the H-5 proton, which would definitively assign the H-5 signal.
-
Question 3: I'm observing broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
Answer:
Peak broadening in NMR can arise from several factors. Here's a troubleshooting guide to address this issue:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for obtaining sharp NMR signals. If the spectrometer is not properly shimmed, the peaks will be broad and distorted. Re-shimming the instrument is the first step to take.[1]
-
Sample Concentration and Solubility: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.[1] If your compound has limited solubility in the chosen solvent, undissolved microscopic particles can disrupt the magnetic field homogeneity. Try diluting your sample or choosing a solvent in which your compound is more soluble. Filtering the NMR sample through a small plug of glass wool in a Pasteur pipette can also help remove any particulate matter.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly broaden NMR signals. To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through your sample for a few minutes before capping the NMR tube.
-
Chemical Exchange: If your molecule is undergoing a chemical process on the NMR timescale (e.g., tautomerism or slow rotation around a bond), the corresponding signals can be broadened. For this compound, while significant tautomerism is not expected, restricted rotation of substituents could be a factor in more complex derivatives. Acquiring the spectrum at a different temperature (variable temperature NMR) can help diagnose this. If the peaks sharpen at higher or lower temperatures, it is an indication of a dynamic process.
Question 4: What are the expected ¹³C NMR chemical shifts for this compound, and how can I confidently assign the quaternary carbons?
Answer:
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of your molecule. Based on predictions and data from similar compounds, the expected chemical shifts are summarized in the table below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~115 |
| C-3 | ~130 |
| C-5 | ~125 |
| C-6 | ~140 |
| C-7a | ~145 |
| 3-CH₃ | ~15 |
| 6-CH₃ | ~20 |
Assigning the quaternary carbons (C-3, C-6, and C-7a) can be challenging from a standard ¹³C NMR spectrum alone. Here are the recommended steps for unambiguous assignment:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals. This will help you distinguish the protonated carbons (C-2 and C-5) from the quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is essential for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.
-
The protons of the 3-CH₃ group should show a correlation to C-2 and C-3 .
-
The protons of the 6-CH₃ group should show a correlation to C-5 and C-6 .
-
The H-2 proton should show a correlation to C-3 and C-7a .
-
The H-5 proton should show a correlation to C-6 and C-7a .
-
By analyzing these long-range correlations, you can confidently assign all the quaternary carbons in the molecule.
Diagram 1: Key HMBC Correlations for this compound
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Gently swirl or vortex the vial to ensure complete dissolution of the compound.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely. For long-term storage or for samples sensitive to oxygen, it is recommended to degas the sample by bubbling a gentle stream of an inert gas (N₂ or Ar) through the solution for 1-2 minutes before capping.
Protocol 2: Workflow for Resolving Overlapping Aromatic Signals
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
References
Technical Support Center: A Guide to Scaling Up 3,6-Dimethylimidazo[2,1-b]thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3,6-Dimethylimidazo[2,1-b]thiazole. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered during synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scales. We will explore the causality behind experimental choices, troubleshoot common issues, and provide data-driven insights to ensure your synthesis is robust, reproducible, and scalable.
The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The successful scale-up of these molecules is a critical step in drug development. This guide focuses specifically on the 3,6-dimethyl derivative, a common building block in discovery programs.
Section 1: The Foundational Synthesis Route
The most common and reliable method for synthesizing 3,6-disubstituted imidazo[2,1-b]thiazoles is the condensation reaction between a 2-aminothiazole and an α-haloketone.[3] This reaction, a variant of the Hantzsch thiazole synthesis, is generally high-yielding and straightforward on a lab scale.
Reaction Scheme:
2-amino-4-methylthiazole reacts with 3-bromobutan-2-one in a suitable solvent, such as ethanol, under reflux to yield this compound hydrobromide. Subsequent neutralization with a base affords the final product.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
S-alkylation: The nucleophilic nitrogen of the 2-aminothiazole attacks the electrophilic carbon of the α-haloketone, forming an intermediate salt.
-
Intramolecular Cyclization: The exocyclic nitrogen atom then attacks the ketone carbonyl, followed by dehydration to form the fused aromatic imidazo[2,1-b]thiazole ring system.
Caption: Mechanism for imidazo[2,1-b]thiazole formation.
Standard Lab-Scale Reaction Parameters
| Parameter | Value | Rationale / Comments |
| 2-amino-4-methylthiazole | 1.0 eq | Limiting reagent. Ensure high purity (>98%). |
| 3-bromobutan-2-one | 1.05 - 1.1 eq | A slight excess helps drive the reaction to completion. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and the intermediate salt. Other alcohols can be used. |
| Concentration | 0.5 - 1.0 M | A good starting point for lab scale. See troubleshooting for scale-up adjustments. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 6 - 12 hours | Monitor by TLC or LC-MS until starting material is consumed. |
| Typical Yield | 80 - 95% | Yields are typically high after purification. |
Section 2: Troubleshooting Guide for Scale-Up
Transitioning from a 1-gram to a 100-gram or kilogram scale introduces challenges related to mass and heat transfer, mixing, and purification.
Q1: My yield dropped from 90% at 5g to 60% at 200g. What are the most likely causes?
A1: This is a classic scale-up problem often rooted in physical rather than chemical issues.
-
Inadequate Heat Transfer: A larger reaction vessel has a smaller surface-area-to-volume ratio. The center of the reactor may not reach the optimal reflux temperature, or localized overheating on the vessel walls could cause decomposition.
-
Solution: Use a jacketed reactor with a thermal fluid for uniform heating. Ensure the overhead condenser can handle the increased solvent vapor load to maintain a consistent temperature.
-
-
Poor Mixing: Inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., a pitched-blade turbine) to ensure homogenous mixing throughout the vessel.
-
-
Reagent Addition Rate: Adding the α-haloketone too quickly on a large scale can cause an uncontrolled exotherm, leading to byproduct formation.
-
Solution: Add the 3-bromobutan-2-one dropwise or via a syringe pump over 30-60 minutes at the reflux temperature to maintain better control.
-
Q2: The reaction becomes a very thick, unstirrable slurry as it progresses. How can I manage this?
A2: This is common as the intermediate hydrobromide salt often has limited solubility and precipitates.
-
Solvent Choice & Volume: While ethanol is standard, a solvent that better solubilizes the intermediate salt can be beneficial. Alternatively, simply decreasing the reaction concentration (e.g., from 0.8 M to 0.4 M) can keep the mixture mobile.
-
Solution: Consider using isopropanol or n-butanol, which have higher boiling points and may offer better solubility. Perform a solvent screen at the lab scale first. Increasing the solvent volume is the simplest fix but has implications for throughput and downstream processing.
-
-
Stirrer Torque: Ensure your overhead stirrer has sufficient torque to handle the increased viscosity.
-
Solution: Use a motor with higher torque and an impeller designed for viscous slurries.
-
Q3: My final product is off-color (yellow or brown) and difficult to purify. What are the likely impurities?
A3: Off-color products typically point to side reactions or degradation.
-
Source of Impurity: The most common cause is the self-condensation of 3-bromobutan-2-one or reactions involving impurities in the starting materials. Overheating or extended reaction times can also cause decomposition.
-
Purification Strategy: While column chromatography is effective in the lab, it is often not feasible for large-scale production. Recrystallization is the preferred method.
-
Solution: Perform a recrystallization solvent screen. A good starting point is an ethanol/water or isopropanol/heptane solvent system. The goal is to find a system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in the mother liquor. Activated carbon (charcoal) treatment of the hot solution before crystallization can effectively remove colored impurities.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with α-haloketones like 3-bromobutan-2-one?
A1: α-haloketones are lachrymators (tear-inducing agents) and are corrosive. Always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is often insufficient; consider butyl rubber or neoprene). Have an emergency eyewash and shower readily accessible.
Q2: Are there greener or one-pot alternatives to this synthesis?
A2: Yes, multicomponent reactions (MCRs) are gaining traction as a more sustainable alternative to classical stepwise syntheses. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a one-pot method that can produce imidazo[2,1-b]thiazoles from an aldehyde, an aminothiazole, and an isocyanide.[4][5] This approach offers high atom economy and reduces waste by minimizing intermediate workups and purification steps.[4] While requiring different starting materials, it is a powerful strategy to consider for library synthesis or new route development.
Q3: How can I monitor the reaction progress effectively at a large scale?
A3: Taking samples directly from a large, refluxing reactor can be hazardous.
-
In-Process Controls (IPCs): The best practice is to use a sampling port or a dip tube to safely withdraw small aliquots.
-
Analytical Methods: Thin-Layer Chromatography (TLC) is quick but less quantitative. High-Performance Liquid Chromatography (HPLC) is the preferred method for scale-up, as it can accurately quantify the consumption of starting materials and the formation of the product and byproducts. Develop an HPLC method early in the project.
Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of this compound (100g Scale)
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Charging Reagents: Charge the reactor with 2-amino-4-methylthiazole (87.5 g, 0.766 mol) and anhydrous ethanol (1 L).
-
Heating: Begin stirring and heat the mixture to reflux (~78 °C).
-
Addition: Once at reflux, add 3-bromobutan-2-one (121 g, 0.805 mol, 1.05 eq) dropwise via an addition funnel over 1 hour.
-
Reaction: Maintain the reaction at reflux for 8 hours. Monitor progress by HPLC until <2% of the starting aminothiazole remains.
-
Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2 hours. The product hydrobromide salt will precipitate. Collect the solid by filtration and wash the cake with cold ethanol (2 x 100 mL).
-
Neutralization: Suspend the crude salt in water (1 L) and cool in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH reaches 8-9.
-
Final Product Isolation: The free base will precipitate. Stir for 1 hour, then collect the solid by filtration. Wash the cake thoroughly with water (3 x 200 mL) and dry under vacuum at 40-50 °C to a constant weight.
-
Purification: See Protocol 4.2.
Protocol 4.2: Purification by Recrystallization
-
Solubilization: Place the crude, dry product in a suitably sized flask. Add a minimal amount of hot isopropanol (start with 2-3 mL per gram of crude product) and heat to a gentle boil until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat to boiling for 10-15 minutes.
-
Hot Filtration: If carbon was used, perform a hot filtration through a pad of celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Section 5: Workflow Visualization
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
Technical Support Center: Navigating the Biological Evaluation of Imidazo[2,1-b]thiazoles
From the desk of the Senior Application Scientist:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising imidazo[2,1-b]thiazole scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] However, its journey from synthesis to validated biological hit is often fraught with challenges that can lead to misleading data and wasted resources.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide you with the field-proven insights needed to anticipate, diagnose, and resolve the common pitfalls encountered during the biological evaluation of these compounds. Our goal is to ensure the integrity of your data and accelerate your research endeavors.
Section 1: Compound Handling & Physicochemical Properties
This first section addresses the most fundamental—and often overlooked—source of experimental variability: the physical behavior of the compounds themselves.
FAQ 1: My imidazo[2,1-b]thiazole derivative shows inconsistent or lower-than-expected activity in my primary screen. Where should I begin troubleshooting?
Answer: Before questioning the biological assay, the first step is always to scrutinize the compound itself. Low or inconsistent activity is frequently a symptom of poor aqueous solubility.[3] If a compound precipitates out of the assay buffer, its effective concentration at the target is significantly lower than the nominal concentration, leading to artificially low potency.
Troubleshooting Workflow: Investigating Low Bioactivity
FAQ 2: How do I properly assess the solubility of my compounds, and what are the acceptable limits?
Answer: Relying solely on visual inspection after adding a DMSO stock to buffer is insufficient. A quantitative assessment is critical. For early-stage discovery, kinetic solubility measurements are standard.[4][5] This involves adding a concentrated DMSO stock to an aqueous buffer and measuring the point of precipitation.
Recommended Method: High-Throughput Kinetic Nephelometry
Nephelometry measures turbidity by detecting scattered light, providing a sensitive and quantitative measure of compound precipitation.
| Parameter | Recommendation | Rationale |
| Method | Laser Nephelometry | High-throughput, sensitive, and requires minimal compound. |
| Solvent | 100% DMSO for stock | Maximizes initial compound dissolution.[6] |
| Final DMSO % | ≤1% in assay buffer | Minimizes solvent effects on the biological target and compound behavior. |
| Acceptable Range | >50 µM in final buffer | Generally considered a good starting point for most initial screens. |
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Compound Plating: Prepare serial dilutions of your imidazo[2,1-b]thiazole derivatives in a 96- or 384-well plate using 100% DMSO.
-
Stock Addition: Use a liquid handler to transfer a small volume (e.g., 1 µL) of the DMSO stock into a microplate containing the desired aqueous assay buffer (e.g., 99 µL).
-
Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours), allowing equilibrium to be approached.
-
Measurement: Read the plate on a nephelometer. The concentration at which a significant increase in light scatter is detected above the background is the kinetic solubility limit.
Section 2: Assay Interference & False Positives
The chemical nature of the imidazo[2,1-b]thiazole ring and its common substituents can make it prone to interfering with various assay technologies, leading to false-positive "hits." Recognizing these artifacts is crucial for prioritizing genuine leads.
FAQ 3: My compound is active in a fluorescence-based assay. How can I be sure it's not an artifact?
Answer: Assay interference is a major challenge in small-molecule screening.[7][8] Compounds can interfere through various mechanisms, including autofluorescence, signal quenching, or even reacting with assay reagents.[9] The imidazo[2,1-b]thiazole scaffold, being an aromatic heterocycle, has the potential to be fluorescent or to quench the fluorescence of a reporter molecule.
It is essential to run counter-screens and orthogonal assays to validate any hits from a primary screen.[10]
FAQ 4: I've heard about "PAINS". Could my imidazo[2,1-b]thiazole be a Pan-Assay Interference Compound?
Answer: Yes, it's a distinct possibility. Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters across many different assays.[11] They often act through non-specific mechanisms like chemical reactivity or colloidal aggregation.[12][13]
Certain substructures common in imidazo[2,1-b]thiazole libraries can be flagged as PAINS. For example, derivatives containing reactive groups like catechols, quinones, or Michael acceptors should be treated with high suspicion.
PAINS Checklist for Imidazo[2,1-b]thiazole Derivatives:
| PAINS Substructure / Property | Potential Interference Mechanism | Recommended Action |
| Highly conjugated systems | Autofluorescence, light absorption[9] | Run compound-only controls in the assay plate. |
| Thiol-reactive moieties | Covalent modification of proteins[11][13] | Test activity in the presence of a high concentration of a non-specific protein like BSA. |
| Catechols or Hydroquinones | Redox cycling, generating H₂O₂ | Include catalase in the assay buffer to see if activity is diminished. |
| Tendency to Aggregate | Forms colloidal particles that sequester and denature proteins[12] | Re-test in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators often lose activity. |
Section 3: Metabolic Stability & Bioactivation
An otherwise potent compound is of little therapeutic value if it is metabolized too quickly or forms reactive metabolites. Understanding the metabolic fate of your imidazo[2,1-b]thiazole series is critical for lead optimization.
FAQ 5: My compound is potent in a biochemical assay but weak in a cell-based assay. Could metabolism be the issue?
Answer: This is a classic indicator of poor metabolic stability. If the compound is rapidly metabolized by enzymes within the cell, its intracellular concentration will be too low to exert the desired effect. In vitro metabolism assays using liver microsomes or hepatocytes are essential for assessing this liability.[14][15]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation: Add your test compound (typically 1 µM final concentration) to the HLM mixture. Split the reaction into two sets: one with and one without the NADPH regenerating system (the cofactor for most metabolic enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
FAQ 6: Are imidazo[2,1-b]thiazoles known to form reactive metabolites?
Answer: Yes, this is a known risk. The thiazole ring, particularly the sulfur atom, can be a site for cytochrome P450-mediated oxidation.[16] This can lead to the formation of electrophilic S-oxide metabolites. These reactive species can covalently bind to cellular nucleophiles like glutathione (GSH) or proteins, which is a potential source of toxicity.[16]
A glutathione (GSH) trapping assay is the standard method to screen for the formation of these reactive metabolites.[16] In this assay, the compound is incubated with liver microsomes and a high concentration of GSH. The formation of GSH-adducts is then monitored by LC-MS/MS. Observing such adducts is a significant red flag that warrants further investigation or chemical modification to block the site of bioactivation.
References
- 1. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. admescope.com [admescope.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 3,6-Dimethylimidazo[2,1-b]thiazole and Its Isomeric Counterparts in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[2,1-b]thiazole scaffold stands out as a privileged structure, underpinning a diverse array of biologically active compounds. Its rigid, bicyclic framework and rich electronic properties make it an attractive starting point for the design of novel therapeutics. Among the myriad of possible derivatives, the substitution pattern on the core ring system plays a pivotal role in determining the pharmacological profile. This guide provides an in-depth comparison of 3,6-dimethylimidazo[2,1-b]thiazole with other positional isomers, exploring how subtle changes in molecular architecture can lead to significant shifts in biological activity. We will delve into the synthetic strategies, comparative performance in key therapeutic areas, and the underlying mechanisms of action, supported by experimental data and protocols.
The Imidazo[2,1-b]thiazole Core: A Versatile Pharmacophore
The fusion of an imidazole and a thiazole ring creates the imidazo[2,1-b]thiazole system, a heterocyclic scaffold that has garnered significant attention in drug discovery. This moiety is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of this scaffold lies in its synthetic accessibility and the ability to introduce a wide range of substituents at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Synthesis of the Imidazo[2,1-b]thiazole Scaffold: A General Approach
The most common and efficient method for the synthesis of the imidazo[2,1-b]thiazole core involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This reaction, known as the Hantzsch thiazole synthesis, is a robust and versatile method that allows for the introduction of various substituents on the final bicyclic system.
Experimental Protocol: General Synthesis of Substituted Imidazo[2,1-b]thiazoles
This protocol outlines a general procedure for the synthesis of the imidazo[2,1-b]thiazole scaffold. Specific modifications may be required depending on the nature of the starting materials.
Materials:
-
Substituted 2-aminothiazole
-
Substituted α-bromoketone
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-aminothiazole (1.0 eq) in ethanol, add the substituted α-bromoketone (1.1 eq).
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired imidazo[2,1-b]thiazole derivative.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for dissolving the reactants and facilitating the nucleophilic substitution reaction.
-
Refluxing: Heating the reaction mixture to its boiling point increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.
-
Sodium Bicarbonate Neutralization: The reaction can produce acidic byproducts. Neutralization with a weak base like sodium bicarbonate is necessary to quench the reaction and facilitate the extraction of the product into the organic phase.
-
Column Chromatography: This purification technique is essential to separate the desired product from any unreacted starting materials and byproducts, ensuring the purity of the final compound for biological testing.
Comparative Performance: this compound vs. Other Isomers
While a direct head-to-head comparison of all positional dimethyl isomers of imidazo[2,1-b]thiazole is not extensively documented in a single study, a comprehensive analysis of the existing literature on substituted imidazo[2,1-b]thiazoles allows for a robust structure-activity relationship (SAR) to be established. The position of the methyl groups significantly influences the molecule's interaction with biological targets.
Anticancer Activity: A Tale of Two Methyls
The imidazo[2,1-b]thiazole scaffold has been extensively investigated for its anticancer potential, with many derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines. The substitution pattern on the heterocyclic core is a key determinant of this activity.
Studies on various substituted imidazo[2,1-b]thiazoles have shown that the presence of small alkyl groups, such as methyl, at positions 3 and 6 can enhance anticancer activity. For instance, a series of 3,6-disubstituted imidazo[2,1-b][1][2]thiazoles showed promising antimicrobial activity, with some analogues exhibiting potent effects against specific bacterial and fungal strains[3]. While this study focused on antimicrobial activity, it highlights the importance of substitution at these positions.
In the context of anticancer activity, the introduction of aryl groups at the 6-position is a common strategy that has yielded potent compounds[4][5]. The addition of a methyl group at the 3-position can further modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with the target protein.
While specific data for this compound is limited, we can infer its potential by examining the SAR of related compounds. For example, in a series of imidazo[2,1-b]thiazole-benzimidazole conjugates, the substitution pattern on the imidazo[2,1-b]thiazole ring was found to be crucial for their antiproliferative activity[6].
Table 1: Comparative Anticancer Activity of Representative Imidazo[2,1-b]thiazole Derivatives
| Compound/Isomer | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Representative Compound 1 | 6-(4-chlorophenyl) | HCT-116 (Colon) | >10 | [7] |
| Representative Compound 2 | 6-(4-chlorophenyl), 3-aryl | HCT-116 (Colon) | 0.8 - 5.6 | [7] |
| Representative Compound 3 | 6-phenyl | A549 (Lung) | 1.08 | [6] |
| Representative Compound 4 | 2,3-bis(4-methoxyphenyl), 5-aryl, 6-(4-fluorophenyl) | Multiple | 0.64 - 1.44 | [5] |
This table presents data from different studies and is intended for illustrative purposes to highlight the effect of substitution patterns. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antimicrobial Activity: The Impact of Isomeric Variation
The imidazo[2,1-b]thiazole scaffold is also a promising framework for the development of novel antimicrobial agents. The substitution pattern plays a critical role in determining the spectrum and potency of antimicrobial activity.
A study on 3,6-disubstituted imidazo[2,1-b][1][2]thiazoles demonstrated that the nature of the substituents at these positions significantly influences the antimicrobial profile[3]. Analogues with specific substitutions at the 3 and 6 positions showed promising activity against Gram-negative bacteria and fungal strains. This suggests that this compound could possess noteworthy antimicrobial properties.
Another study on 5,6-dihydroimidazo[2,1-b]thiazoles identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[8]. The stereochemistry at the 6-position was found to be a critical determinant of activity, with the (R)-isomers being more potent than the (S)-isomers. This highlights the importance of stereoisomerism in addition to positional isomerism.
Table 2: Comparative Antimicrobial Activity of Representative Imidazo[2,1-b]thiazole Derivatives
| Compound/Isomer | Substituents | Microorganism | MIC (µg/mL) | Reference |
| Representative Compound 5 | 3,6-disubstituted | Klebsiella pneumoniae | - | [3] |
| Representative Compound 6 | 3,6-disubstituted | Candida albicans | - | [3] |
| Representative Compound 7 | 5,6-dihydro, 6-substituted | MRSA | 3.7 | [8] |
Note: Specific MIC values for the 3,6-disubstituted compounds were not provided in the abstract, but the study indicated promising activity.
Mechanism of Action: Unraveling the Molecular Pathways
The biological activity of imidazo[2,1-b]thiazole derivatives is mediated through various mechanisms of action, and the specific pathway targeted can be influenced by the substitution pattern.
Anticancer Mechanism: Targeting Tubulin Polymerization
Several studies have shown that imidazo[2,1-b]thiazole derivatives can exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis.
For example, a series of imidazo[2,1-b]thiazole-benzimidazole conjugates were found to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells[6]. Similarly, imidazo[2,1-b]thiazole-chalcone conjugates have been identified as microtubule-destabilizing agents[5].
dot
Caption: Proposed mechanism of anticancer activity of imidazo[2,1-b]thiazole derivatives.
Antimicrobial Mechanism: Inhibition of DNA Gyrase
In the realm of antimicrobial activity, some imidazo[2,1-b]thiazole derivatives have been shown to target essential bacterial enzymes. For instance, 5,6-dihydroimidazo[2,1-b]thiazoles were found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria[8]. The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
dot
Caption: Proposed mechanism of antimicrobial activity via DNA gyrase inhibition.
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide has highlighted the significant impact of isomeric variations on the biological activity of these compounds, it is clear that a systematic investigation of positional isomers, particularly the dimethyl derivatives, is warranted. The synthesis and comparative evaluation of a focused library of dimethylimidazo[2,1-b]thiazole isomers would provide invaluable data for a more precise understanding of the structure-activity relationships.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing all possible positional isomers of dimethylimidazo[2,1-b]thiazole to create a comprehensive dataset for direct comparison.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways for different isomers to understand the basis of their selective activities.
-
In vivo evaluation: Advancing the most promising isomers from in vitro studies to preclinical animal models to assess their efficacy and safety profiles.
By continuing to explore the chemical space around the imidazo[2,1-b]thiazole core, researchers are well-positioned to develop novel and effective therapies for a range of diseases.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Anticancer Activity of 3,6-Dimethylimidazo[2,1-b]thiazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential anticancer activity of the novel compound, 3,6-Dimethylimidazo[2,1-b]thiazole. Drawing upon established methodologies and insights from the broader class of imidazo[2,1-b]thiazole derivatives, this document outlines a logical, multi-step validation process, from initial in vitro screening to preliminary in vivo assessment.
The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer properties.[1][2] Various derivatives have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines, including melanoma, lung, breast, and prostate cancers.[3][4] The proposed mechanisms of action for some of these derivatives include microtubule-targeting and inhibition of the mTOR signaling pathway.[4][5] This guide will leverage this existing knowledge to provide a comparative context for evaluating the unique potential of this compound.
Our approach is grounded in three core principles: establishing a dose-dependent cytotoxic effect, elucidating the mechanism of cell death, and providing a preliminary assessment of in vivo efficacy. Each experimental section is designed to be self-validating, with clear explanations of the scientific rationale behind each step.
Part 1: Initial In Vitro Efficacy Screening: The MTT Cell Viability Assay
The foundational step in validating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[6][7] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.[9]
Comparative Framework: Benchmarking Against Known Imidazo[2,1-b]thiazole Derivatives
To contextualize the potency of this compound, it is crucial to compare its IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against those of previously reported active derivatives. For instance, certain imidazo[2,1-b]thiazole-benzimidazole conjugates have displayed significant cytotoxicity against human lung cancer cell line A549 with IC50 values in the low micromolar range.[4] Similarly, other derivatives have shown superior potency against melanoma cell lines compared to the standard-of-care drug, sorafenib.[3]
Table 1: Hypothetical Comparative IC50 Values (µM) of Imidazo[2,1-b]thiazole Derivatives Across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | MDA-MB-231 (Breast) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Derivative A (Literature) | 8.5 | 1.2 | 5.4 | 3.7 |
| Derivative B (Literature) | 12.1 | 2.5 | 9.8 | 6.2 |
| Doxorubicin (Control) | 0.8 | 0.5 | 0.3 | 0.6 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare a serial dilution of this compound and a positive control (e.g., Doxorubicin). Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthesis Routes for 3,6-Dimethylimidazo[2,1-b]thiazole: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The imidazo[2,1-b]thiazole core, in particular, is a privileged structure found in a variety of pharmacologically active compounds. This guide provides a detailed, head-to-head comparison of different synthesis routes for a key derivative, 3,6-Dimethylimidazo[2,1-b]thiazole, offering insights into the practical and chemical nuances of each approach.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound that serves as a valuable building block in medicinal chemistry. Its scaffold is a key component in molecules exhibiting a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of methyl groups at the 3 and 6 positions can significantly influence the molecule's steric and electronic properties, making it an attractive target for synthetic exploration. This guide will dissect two primary synthetic strategies: a classical two-step approach based on the renowned Hantzsch thiazole synthesis and a more streamlined one-pot multicomponent reaction.
Route 1: The Classic Two-Step Hantzsch-Based Synthesis
This well-established route relies on the initial construction of a substituted aminothiazole ring, followed by the annulation of the imidazole ring. This method offers a high degree of control and generally produces clean products.
Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
The cornerstone of this approach is the Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[1][2] In this case, chloroacetone reacts with thiourea to form the crucial intermediate, 2-amino-4-methylthiazole.[3]
Experimental Protocol:
-
Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
While stirring, add chloroacetone (1 mole) dropwise over 30 minutes. An exothermic reaction will occur, leading to the dissolution of thiourea.
-
Reflux the resulting yellow solution for two hours.
-
After cooling, add solid sodium hydroxide (200 g) portion-wise with continuous stirring and cooling.
-
Separate the upper oily layer and extract the aqueous layer three times with ether.
-
Combine the organic layers, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.
Yields for this step are typically reported in the range of 70-75%.[3]
Causality of Experimental Choices:
-
The use of water as a solvent helps to control the initial exothermic reaction, which can be violent if run neat.[3]
-
The addition of sodium hydroxide is crucial for the basification of the reaction mixture, which allows for the isolation of the free amine product.
-
Distillation under reduced pressure is necessary to purify the product without decomposition.
Step 2: Cyclocondensation to Form this compound
The second step involves the reaction of the synthesized 2-amino-4-methylthiazole with a second α-haloketone, in this case, 3-chloro-2-butanone or 3-bromo-2-butanone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Experimental Protocol:
-
Dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Add 3-chloro-2-butanone (1 equivalent) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Mechanistic Insight:
The reaction is a classic example of a condensation reaction to form a five-membered heterocyclic ring. The more nucleophilic endocyclic nitrogen of the 2-aminothiazole attacks the electrophilic carbonyl carbon of the α-haloketone, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the aromatic imidazole ring.
Route 2: The One-Pot Multicomponent Approach
In an effort to improve efficiency and reduce the number of synthetic steps, one-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis.[4][5] While a specific one-pot synthesis for this compound is not extensively documented, a plausible approach can be extrapolated from similar reactions. This hypothetical route would involve the in-situ formation of the 2-aminothiazole intermediate, which then reacts with the second α-haloketone in the same reaction vessel.
Hypothetical One-Pot Protocol:
-
Combine thiourea (1 equivalent), chloroacetone (1 equivalent), and 3-chloro-2-butanone (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or 1,4-dioxane.
-
Add a non-nucleophilic base, such as potassium carbonate, to facilitate the cyclization steps.
-
Heat the reaction mixture under reflux for an extended period, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product using standard techniques.
Expertise & Experience Insights:
While theoretically appealing, one-pot syntheses of this nature can be challenging. The simultaneous presence of multiple reactive species can lead to the formation of side products, complicating the purification process and potentially lowering the overall yield. The key to a successful one-pot reaction lies in the careful selection of reaction conditions (solvent, temperature, and base) to favor the desired reaction pathway.
Head-to-Head Comparison
| Feature | Two-Step Hantzsch-Based Synthesis | One-Pot Multicomponent Synthesis |
| Number of Steps | 2 | 1 |
| Overall Yield | Generally moderate to high (product of two steps) | Potentially lower due to side reactions |
| Purity of Crude Product | Typically higher | Often requires more extensive purification |
| Control over Reaction | High degree of control at each step | Less control over individual reaction steps |
| Time Efficiency | More time-consuming | Potentially faster |
| Atom Economy | Lower due to isolation of intermediate | Higher in principle |
| Scalability | Well-established and scalable | May require significant optimization for scale-up |
Visualization of Synthetic Workflows
To further clarify the discussed synthetic routes, the following diagrams illustrate the workflows.
Conclusion and Recommendations
For researchers seeking a reliable and well-understood method for the synthesis of this compound, the two-step Hantzsch-based synthesis is the recommended approach. This method offers greater control over the reaction and typically results in a purer final product, simplifying the purification process. While a one-pot synthesis presents an attractive, more streamlined alternative, its practical application for this specific target requires further research and optimization to overcome potential challenges with side reactions and purification. The development of a robust one-pot procedure would, however, represent a significant advancement in the efficient production of this valuable heterocyclic scaffold.
References
- 1. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 2. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the ADMET Properties of 3,6-Dimethylimidazo[2,1-b]thiazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to its successful development. Promising therapeutic candidates can falter during clinical trials due to unfavorable pharmacokinetic or safety profiles. The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comprehensive benchmarking of the ADMET properties of a representative member of this class, 3,6-Dimethylimidazo[2,1-b]thiazole, against established therapeutic agents to offer a predictive framework for its potential as a drug candidate.
Due to the nascent stage of research on this compound, a complete experimental ADMET profile is not yet publicly available. Therefore, this guide will leverage in silico predictive models alongside a comparative analysis with two well-characterized drugs: Levamisole , which shares the core imidazo[2,1-b]thiazole structure, and Celecoxib , a successful non-steroidal anti-inflammatory drug (NSAID) that serves as a benchmark for favorable oral drug properties. This comparative approach allows for an informed projection of the ADMET characteristics of this compound and highlights the critical experimental assays required for its comprehensive evaluation.
Comparative Overview of ADMET Properties
The following table summarizes the predicted ADMET properties for this compound alongside experimental data for Levamisole and Celecoxib. This allows for a direct comparison of key developability parameters.
| ADMET Parameter | This compound (Predicted) | Levamisole (Experimental) | Celecoxib (Experimental) |
| Aqueous Solubility | Moderately Soluble | Soluble | Practically Insoluble (3–7 μg/mL) |
| Permeability (Papp) | High | Rapidly Absorbed | High Permeability (BCS Class II)[1] |
| Metabolic Stability | Likely metabolized by CYP enzymes | Rapidly and extensively metabolized[2] | Primarily metabolized by CYP2C9[3] |
| Plasma Protein Binding | Moderate to High | Low | Highly Bound (~97%)[3][4] |
| hERG Inhibition | Low to Moderate Risk | Low Risk | Low Risk |
| Cytotoxicity | Moderate | Dose-dependent cytotoxicity observed[5][6] | Cytotoxic at high concentrations |
In-Depth Analysis and Experimental Rationale
A successful drug candidate must navigate a complex biological environment. The following sections delve into the critical ADMET parameters and outline the standard experimental protocols necessary to validate the in silico predictions for this compound.
Absorption: Solubility and Permeability
For oral administration, a drug must first dissolve in the gastrointestinal fluid and then permeate the intestinal wall to enter the bloodstream.
-
Aqueous Solubility: The predicted moderate solubility of this compound is a promising starting point. This is a significant advantage over a compound like Celecoxib, which is practically insoluble in water and requires formulation strategies to enhance its bioavailability.[1] Levamisole's good solubility contributes to its rapid absorption.
-
Permeability: High permeability is crucial for efficient drug absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability. Celecoxib is a BCS Class II drug, indicating high permeability but low solubility.[1] The in silico prediction of high permeability for this compound is encouraging and suggests that it may also fall into BCS Class I (high solubility, high permeability) or II.
The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability. It serves as an excellent initial screen for membrane permeability.
Objective: To determine the effective permeability coefficient (Papp) of this compound as an indicator of passive diffusion across a lipid membrane.
Methodology:
-
Preparation of the PAMPA Sandwich: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The test compound, this compound, and comparator drugs are dissolved in a suitable buffer and added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Causality: By mimicking the lipid environment of a cell membrane, PAMPA provides a direct measure of a compound's ability to passively diffuse. A high Papp value suggests good potential for passive absorption in the gastrointestinal tract.
Caption: PAMPA Experimental Workflow.
Distribution: Plasma Protein Binding
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is pharmacologically active and able to distribute into tissues.
-
Prediction vs. Comparators: The in silico prediction of moderate to high plasma protein binding for this compound is a key parameter to investigate. Celecoxib is highly protein-bound (~97%), which can influence its distribution and clearance.[3][4] In contrast, Levamisole exhibits low protein binding.
The RED assay is a widely used in vitro method to determine the extent of plasma protein binding.
Objective: To quantify the percentage of this compound bound to plasma proteins.
Methodology:
-
Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Loading: One chamber is loaded with plasma spiked with the test compound, while the other chamber is filled with buffer.
-
Equilibration: The device is incubated with gentle shaking until equilibrium is reached (typically 4-24 hours), allowing the unbound drug to diffuse across the membrane.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation of Percent Bound: The percentage of protein binding is calculated as:
Where:
-
[C]plasma = Concentration in the plasma chamber
-
[C]buffer = Concentration in the buffer chamber
-
Causality: This assay directly measures the equilibrium between bound and unbound drug in a plasma environment. High plasma protein binding can lead to a lower volume of distribution and a longer half-life, which are important considerations for dosing regimen design.
Metabolism: Metabolic Stability
The metabolic stability of a compound determines its half-life in the body and can influence its potential for drug-drug interactions. The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.
-
Prediction and Comparator Context: The imidazo[2,1-b]thiazole core is susceptible to metabolism. Levamisole is known to be rapidly and extensively metabolized.[2] Celecoxib's metabolism is primarily mediated by the CYP2C9 enzyme.[3] It is highly probable that this compound will also be a substrate for CYP enzymes.
This assay assesses the intrinsic clearance of a compound by liver microsomes, which are rich in CYP enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound in the presence of liver microsomes.
Methodology:
-
Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system (to support CYP activity) at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the half-life (t1/2 = 0.693 / slope) and intrinsic clearance (CLint).
Causality: A short half-life in this assay indicates rapid metabolism, which may lead to poor oral bioavailability and a short duration of action in vivo. This information is crucial for guiding medicinal chemistry efforts to improve metabolic stability.
Caption: Liver Microsomal Stability Assay Workflow.
Toxicity: Cytotoxicity and hERG Inhibition
Early assessment of potential toxicity is critical to de-risk a drug discovery program.
-
Cytotoxicity: The potential for a compound to cause cell death is a fundamental toxicity parameter. Levamisole has shown dose-dependent cytotoxic effects.[5][6]
-
hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. While the in silico prediction for this compound suggests a low to moderate risk, experimental validation is essential.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.
-
IC50 Determination: The absorbance values are plotted against the compound concentration to determine the IC50 value.
Causality: A low IC50 value indicates high cytotoxicity, which could be a significant liability for a drug candidate.
Conclusion and Future Directions
This comparative guide provides a foundational ADMET assessment for this compound. The in silico predictions suggest a generally favorable profile, particularly in terms of solubility and permeability, when compared to a marketed drug like Celecoxib. However, the potential for metabolism and the need to confirm a clean safety profile are critical next steps.
The experimental protocols outlined here represent the standard industry approach to generating a robust ADMET data package. By systematically conducting these assays, researchers can validate the in silico predictions and build a comprehensive understanding of the drug-like properties of this compound. This data-driven approach is essential for making informed decisions in the progression of this and other promising compounds from the imidazo[2,1-b]thiazole class towards clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Plasma protein binding of celecoxib in mice, rat, rabbit, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole augments the cytotoxic T-cell response depending on the dose of drugs and antigen administered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic T-cell-mediated antitumor effect of levamisole against murine syngeneic fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays for 3,6-Dimethylimidazo[2,1-b]thiazole
In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity. For researchers investigating the therapeutic potential of novel compounds like 3,6-Dimethylimidazo[2,1-b]thiazole, a heterocyclic compound belonging to the promising imidazothiazole class, rigorous and reproducible bioassays are paramount. This guide provides an in-depth comparison of common biological assays relevant to the known antimicrobial and anticancer activities of imidazothiazole derivatives. More than a mere collection of protocols, this document delves into the "why" behind experimental choices, empowering researchers to design self-validating systems that generate trustworthy and reproducible data.
The imidazo[2,1-b]thiazole scaffold is a versatile structure that has been incorporated into a variety of biologically active molecules, demonstrating antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. Specifically, 3,6-disubstituted imidazo[2,1-b]thiazoles have shown promise as antimicrobial agents.[1] Given these activities, this guide will focus on three key assays: the MTT assay for cytotoxicity, the broth microdilution assay for antimicrobial susceptibility, and the tubulin polymerization assay to investigate a potential anticancer mechanism of action.
The Challenge of Reproducibility in Biological Systems
Before delving into specific assays, it is crucial to acknowledge the inherent complexities of biological systems that contribute to the "reproducibility crisis" in life sciences.[2] Factors such as the intricate and variable nature of biological entities, subtle differences in experimental conditions, and even the brand of reagents can significantly impact outcomes.[2] This guide aims to equip researchers with the knowledge to navigate these challenges and generate robust, reliable data.
Section 1: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] This assay is fundamental in the initial screening of potential anticancer compounds.
Scientific Principle
The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, and this can be quantified by measuring the absorbance of the solubilized formazan.[4]
Caption: Workflow of the MTT assay for cytotoxicity testing.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and enter the exponential growth phase (typically 24 hours).
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
Enhancing Reproducibility of the MTT Assay
The MTT assay, while widely used, is susceptible to variability. Understanding and controlling for these variables is key to achieving reproducible results.
| Parameter | Potential Source of Variability | Recommendation for Improved Reproducibility |
| Cell Number | Inconsistent seeding density leads to variable baseline metabolic activity. | Use a cell counter for accurate seeding and ensure a homogenous cell suspension. |
| MTT Concentration & Incubation Time | Sub-optimal concentration or incubation time can lead to incomplete formazan formation or cytotoxicity from the MTT itself.[2][6] | Optimize MTT concentration and incubation time for each cell line to ensure a linear response.[2] |
| Compound Interference | The test compound may directly reduce MTT or interfere with the absorbance reading. | Run a cell-free control with the compound and MTT to check for direct reduction. |
| Metabolic State of Cells | Changes in cellular metabolism not related to viability can affect MTT reduction. | Ensure cells are in the exponential growth phase and that culture conditions are consistent. |
| Solubilization | Incomplete solubilization of formazan crystals will lead to inaccurate absorbance readings. | Ensure complete dissolution of formazan crystals by gentle mixing and visual inspection before reading the plate. |
Section 2: Determining Antimicrobial Susceptibility via Broth Microdilution
Given the known antimicrobial properties of imidazothiazole derivatives, a robust and reproducible method for determining the minimum inhibitory concentration (MIC) is essential. The broth microdilution method is a standardized and widely accepted technique for this purpose.[7]
Scientific Principle
The broth microdilution assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow of the broth microdilution assay for MIC determination.
Experimental Protocol: Broth Microdilution (Following CLSI Guidelines)
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[8]
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[8]
-
Inoculation: Within 15 minutes of standardization, further dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control for growth (bacteria, no compound) and a negative control for sterility (broth, no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Enhancing Reproducibility of the Broth Microdilution Assay
Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for the reproducibility of antimicrobial susceptibility testing.[7][9]
| Parameter | Potential Source of Variability | Recommendation for Improved Reproducibility |
| Inoculum Density | An incorrect inoculum size can significantly alter the MIC value. | Strictly adhere to the 0.5 McFarland standard and use a spectrophotometer for verification. |
| Growth Medium | Variations in the composition of the Mueller-Hinton broth, particularly cation concentration, can affect antibiotic activity. | Use commercially prepared and quality-controlled Cation-Adjusted Mueller-Hinton Broth. |
| Incubation Conditions | Deviations in temperature or incubation time can impact bacterial growth and, consequently, the MIC. | Use a calibrated incubator and adhere to the recommended incubation period. |
| Compound Stability | The test compound may degrade in the broth during incubation. | Assess the stability of this compound in the assay medium if degradation is suspected. |
| Subjective Reading | Visual determination of growth can be subjective. | Have a second, trained individual read the plates independently. Use of a plate reader to measure turbidity can also increase objectivity. |
Section 3: Investigating Mechanism of Action with a Tubulin Polymerization Assay
Many imidazothiazole-based compounds exert their anticancer effects by interfering with microtubule dynamics. A fluorescence-based tubulin polymerization assay is a direct and sensitive method to investigate whether this compound acts as a tubulin polymerization inhibitor or promoter.[10]
Scientific Principle
This assay relies on the principle that the fluorescence of a reporter molecule, such as DAPI, is enhanced when it binds to polymerized microtubules.[10] By monitoring the change in fluorescence over time, one can observe the kinetics of tubulin polymerization, including the nucleation, growth, and steady-state phases.[11] The effect of a test compound on this process can be quantified.
Caption: Workflow of a fluorescence-based tubulin polymerization assay.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a reaction mixture on ice containing purified tubulin (e.g., from porcine brain), a general tubulin buffer with a fluorescent reporter (e.g., DAPI), and GTP.[10]
-
Compound Addition: In a 384-well plate, add increasing concentrations of this compound. Include a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) and a negative (vehicle) control.[10]
-
Initiation of Polymerization: Transfer the reaction mixture to the wells containing the test compound and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Enhancing Reproducibility of the Tubulin Polymerization Assay
The quality of the purified tubulin is paramount for the reproducibility of this assay.
| Parameter | Potential Source of Variability | Recommendation for Improved Reproducibility |
| Tubulin Quality | Inactive or aggregated tubulin will not polymerize correctly. | Use high-quality, polymerization-competent tubulin from a reputable commercial source or prepare it with stringent quality control. |
| Pipetting Accuracy | Inaccurate pipetting, especially of viscous glycerol-containing buffers, can lead to errors. | Use calibrated pipettes and reverse pipetting techniques for viscous solutions. |
| Temperature Control | Tubulin polymerization is highly temperature-dependent. | Ensure the plate reader maintains a stable and accurate 37°C throughout the assay. |
| Compound Solubility | Precipitation of the test compound can cause light scattering and interfere with fluorescence readings. | Ensure the compound is fully dissolved in the assay buffer at the tested concentrations. |
| Plate Type | Use of inappropriate plates can lead to high background fluorescence or non-specific binding. | Use black, non-binding surface microplates to minimize background and adsorption.[12] |
Comparative Summary and Concluding Remarks
The choice of biological assay depends on the specific research question. The MTT assay is a valuable initial screen for cytotoxicity, while the broth microdilution assay provides a quantitative measure of antimicrobial activity. The tubulin polymerization assay offers mechanistic insight into a potential anticancer mode of action.
| Assay | Principle | Primary Endpoint | Throughput | Key Reproducibility Factors |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Cell viability/metabolic activity | High | Cell density, MTT concentration, incubation time, compound interference |
| Broth Microdilution | Inhibition of microbial growth | Minimum Inhibitory Concentration (MIC) | High | Inoculum density, standardized medium, incubation conditions |
| Tubulin Polymerization | Fluorescence of a reporter upon binding to microtubules | Rate and extent of tubulin polymerization | Medium to High | Tubulin quality, temperature control, accurate pipetting |
Ultimately, the generation of reproducible data for this compound hinges on a deep understanding of the chosen assay's principles and potential pitfalls. By implementing the detailed protocols and recommendations outlined in this guide, researchers can build a robust dataset that stands up to scientific scrutiny and confidently advances our understanding of this promising compound. Meticulous planning, adherence to standardized procedures, and a critical eye for sources of variability are the cornerstones of reproducible science.
References
- 1. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. benchchem.com [benchchem.com]
- 9. Errors in antibiotic sensitivity testing: Barking up the wrong tree - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. benthamopen.com [benthamopen.com]
Confirming Target Engagement of 3,6-Dimethylimidazo[2,1-b]thiazole: A Comparative Guide to Experimental Validation
For researchers and drug development professionals, definitively confirming that a small molecule interacts with its intended biological target within the complex cellular environment is a critical step in the validation process. This guide provides an in-depth, objective comparison of experimental methodologies to confirm the target engagement of 3,6-Dimethylimidazo[2,1-b]thiazole, a member of the pharmacologically significant imidazo[2,1-b]thiazole class of heterocyclic compounds. While the precise molecular target of this specific analog is an area of active investigation, the broader imidazo[2,1-b]thiazole scaffold has been associated with the inhibition of key cellular players such as protein kinases and tubulin polymerization.[1][2][3][4][5]
This guide will, therefore, focus on a multi-pronged approach to first hypothesize and then rigorously validate the target engagement of this compound, with a primary focus on kinase inhibition and microtubule dynamics. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for data interpretation and comparison with established inhibitors.
Part 1: Foundational Target Hypothesis and Initial Cellular Screening
Prior to direct target engagement studies, a foundational understanding of the compound's cellular effects is paramount. The initial hypothesis for the target of this compound is informed by the activities of structurally related compounds, which have demonstrated potent anti-proliferative effects in various cancer cell lines.[1][4] These effects are often linked to cell cycle arrest, suggesting interference with cellular division machinery.[1][5]
A logical first step is to perform a broad-spectrum anti-proliferative screen across a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer) using a standard MTT or similar cell viability assay. A dose-dependent inhibition of cell growth would be the first piece of evidence warranting further investigation.
Following the observation of anti-proliferative activity, cell cycle analysis via flow cytometry is a crucial next step. An accumulation of cells in the G2/M phase would strongly suggest that this compound may be interfering with microtubule dynamics, a hallmark of tubulin-targeting agents.[1][5]
Part 2: Direct Target Engagement Assays: A Comparative Analysis
Once preliminary cellular effects are established, direct biochemical and biophysical assays are required to unequivocally demonstrate target engagement. Here, we compare two primary methodologies based on the hypothesized targets: in-vitro tubulin polymerization assays and cellular thermal shift assays (CETSA) for kinase targets.
Methodology 1: In-Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules from purified tubulin monomers.[6][7][8] It provides definitive, quantitative evidence of direct interaction with tubulin.
Causality of Experimental Choices: The rationale for this assay is to isolate the key components of microtubule formation (tubulin, GTP) and observe the direct impact of the test compound. By removing the complexity of the cellular environment, any observed effect can be directly attributed to the interaction between this compound and tubulin.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from established methods and utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.[6]
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Tubulin Reaction Mix: Prepare on ice to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (as per manufacturer's instructions).[6]
-
Test Compound: Prepare a 10x stock solution of this compound in GTB. A dilution series is recommended to determine the IC50.
-
Positive Controls: Prepare 10x stock solutions of a known tubulin polymerization inhibitor (e.g., 100 µM Nocodazole) and a polymerization enhancer (e.g., 100 µM Paclitaxel) in GTB.[6][7]
-
Vehicle Control: GTB with the same final concentration of solvent (e.g., DMSO) used for the test compound.
-
-
Assay Procedure:
-
Pre-warm a 96-well, black, clear-bottom microplate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Data Presentation and Interpretation:
The primary output is a set of polymerization curves (fluorescence intensity vs. time). The effect of this compound is quantified by comparing its curve to the vehicle control.
| Parameter | Vehicle Control | Nocodazole (Inhibitor) | Paclitaxel (Enhancer) | This compound (Hypothetical) |
| Maximal Polymerization (RFU) | High | Low | Very High | Reduced (Dose-dependent) |
| Initial Rate of Polymerization | Steep | Shallow | Very Steep | Reduced (Dose-dependent) |
| IC50 (µM) | N/A | ~0.5 µM (example) | N/A | To be determined |
A dose-dependent decrease in the rate and extent of tubulin polymerization would provide strong evidence of direct target engagement.
Methodology 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in situ by measuring changes in the thermal stability of a target protein upon ligand binding.[9][10][11][12] If this compound binds to a specific kinase, it is expected to stabilize the protein, leading to a higher melting temperature.
Causality of Experimental Choices: The core principle of CETSA is that ligand binding alters the thermodynamic stability of the target protein.[11] This method is invaluable as it assesses target engagement within the native cellular environment, accounting for factors like cell permeability and intracellular compound concentrations.
Experimental Protocol: Western Blot-Based CETSA for a Putative Kinase Target (e.g., MEK1)
This protocol is based on established CETSA procedures.[9][12][13]
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to confluency.
-
Treat cells with a high concentration of this compound (e.g., 10-50 µM) or a known inhibitor (e.g., 5 µM Selumetinib for MEK1) and a vehicle control (DMSO) for 2-4 hours.[13]
-
-
Thermal Denaturation:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.[13]
-
Cool the samples at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Western Blot Analysis:
-
Quantify the amount of the specific kinase of interest (e.g., MEK1) in the soluble fraction using Western blotting with a specific antibody.
-
Use a loading control to ensure equal protein loading across all lanes.
-
Data Presentation and Interpretation:
The band intensities from the Western blot are quantified and plotted against the temperature to generate melting curves.
| Treatment | Observed Effect | Interpretation |
| Vehicle Control | Sigmoidal decrease in soluble protein with increasing temperature. | Establishes the baseline thermal stability of the target kinase. |
| Selumetinib (Positive Control) | Rightward shift of the melting curve to higher temperatures. | Confirms that a known binder stabilizes the target kinase. |
| This compound | A rightward shift in the melting curve. | Indicates direct binding and stabilization of the target kinase in the cellular context. |
An isothermal dose-response experiment can also be performed by treating cells with varying concentrations of the compound and heating at a single, optimized temperature (e.g., the temperature at which approximately 50% of the protein is denatured in the vehicle control).[10]
Part 3: Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Experimental Workflow for Target Engagement Confirmation
Caption: A logical workflow for confirming the target engagement of this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
Confirming the target engagement of a novel compound like this compound requires a systematic and multi-faceted experimental approach. By progressing from broad cellular assays to specific, direct binding assays such as in-vitro tubulin polymerization and CETSA, researchers can build a robust and compelling case for the compound's mechanism of action. The comparative framework presented in this guide, including the use of appropriate positive and negative controls, ensures the generation of self-validating and interpretable data. This rigorous validation is an indispensable component of modern drug discovery and development, paving the way for the rational design of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Independent Verification of the Pharmacological Activity of 3,6-Dimethylimidazo[2,1-b]thiazole: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the pharmacological activity of 3,6-Dimethylimidazo[2,1-b]thiazole, with a focus on its potential as an anti-inflammatory agent. We will explore its hypothetical mechanism of action in the context of established anti-inflammatory drugs, Diclofenac and Dexamethasone, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic compounds.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2] Extensive research into this class of compounds has revealed that specific substitutions on the imidazo[2,1-b]thiazole core can lead to potent and selective inhibition of key inflammatory mediators.[2][3][4][5]
Notably, several studies have demonstrated that derivatives of the closely related imidazo[2,1-b][6][7][8]thiadiazole scaffold possess significant anti-inflammatory and analgesic activities, with some compounds showing superior performance to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac, in preclinical models.[9][10] A key mechanism identified for some of these analogs is the selective inhibition of cyclooxygenase-2 (COX-2), a pivotal enzyme in the inflammatory cascade.[3][4][5]
This guide focuses on This compound , a specific derivative of this promising scaffold. Based on the structure-activity relationships established for this class of compounds, we hypothesize that this compound may also function as a selective COX-2 inhibitor, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The subsequent sections will outline a rigorous, multi-faceted approach to experimentally verify this hypothesis and compare its activity profile against standard-of-care anti-inflammatory agents.
Comparative Analysis: Mechanistic Insights into Anti-Inflammatory Action
To effectively evaluate the pharmacological profile of this compound, it is crucial to understand its potential mechanism of action in relation to established drugs with distinct anti-inflammatory pathways. Here, we compare our test compound with Diclofenac, a non-selective COX inhibitor, and Dexamethasone, a potent corticosteroid.
Overview of Comparator Compounds
-
Diclofenac: A widely prescribed NSAID, Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[6][11][12] By blocking these enzymes, Diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] Its inhibition of COX-1, however, can lead to gastrointestinal complications.[11]
-
Dexamethasone: A synthetic glucocorticoid, Dexamethasone possesses potent anti-inflammatory and immunosuppressive properties.[14][15] Its mechanism is fundamentally different from NSAIDs. Dexamethasone binds to glucocorticoid receptors in the cytoplasm, and this complex then translocates to the nucleus to regulate gene expression.[7][16] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[7]
Mechanistic Comparison
The following table summarizes the key mechanistic differences between our test compound (hypothetical) and the selected comparators.
| Feature | This compound (Hypothesized) | Diclofenac | Dexamethasone |
| Primary Target | Cyclooxygenase-2 (COX-2) | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Glucocorticoid Receptor |
| Mechanism | Selective enzyme inhibition | Non-selective enzyme inhibition | Gene expression regulation |
| Effect | Decreased prostaglandin synthesis | Decreased prostaglandin synthesis | Decreased pro-inflammatory cytokine production, increased anti-inflammatory protein production |
| Potential Advantage | Reduced gastrointestinal side effects compared to non-selective NSAIDs | Broad anti-inflammatory and analgesic effects | Potent and broad-spectrum anti-inflammatory and immunosuppressive effects |
| Potential Disadvantage | Efficacy and safety profile to be determined | Gastrointestinal toxicity, cardiovascular risks | Numerous side effects with long-term use (e.g., metabolic, endocrine) |
Signaling Pathway Context
The following diagram illustrates the central role of COX enzymes in the inflammatory pathway and the points of intervention for our test compound and Diclofenac.
References
- 1. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 8. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. [PDF] Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | Semantic Scholar [semanticscholar.org]
- 11. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 14. Dexamethasone - Wikipedia [en.wikipedia.org]
- 15. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. droracle.ai [droracle.ai]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dimethylimidazo[2,1-b]thiazole
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3,6-Dimethylimidazo[2,1-b]thiazole (CAS No. 25944-60-9). As specific hazard data for this compound is limited, this guide is built upon the foundational principle of treating it as a substance with unknown toxicological properties.[1] The recommendations herein are extrapolated from the known hazard profiles of structurally similar imidazo[2,1-b]thiazole and other thiazole derivatives, ensuring a conservative and robust safety margin.[2][3][4]
Hazard Analysis: A Precautionary Approach
Our operational plan is therefore based on mitigating the risks identified for analogous structures, which are summarized below.
| Potential Hazard | GHS Classification (Typical for Analogues) | Rationale and Potential Effects | Primary Exposure Routes |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3][4] Ingestion can lead to systemic effects. | Ingestion |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] Prolonged contact may lead to redness, itching, or dermatitis. | Dermal Contact |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][4] Direct contact can result in pain, redness, and potential damage to eye tissue. | Ocular Contact |
| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation.[3][4] Inhalation of dust or aerosols can irritate the nose, throat, and lungs. | Inhalation |
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
Given the potential for irritation and toxicity via multiple routes, a comprehensive PPE strategy is mandatory. This is not merely a checklist but a system designed to isolate you from the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary and most critical safety measure is an engineering control that removes the hazard at its source. All handling of solid or dissolved this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[2][7] This minimizes the concentration of airborne contaminants in your breathing zone, directly addressing the inhalation risk.[3]
Essential PPE Ensemble
The following PPE is required for all personnel handling the compound.
| PPE Category | Recommended Equipment | Technical Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient as they do not protect against splashes from all angles.[8] Chemical splash goggles conforming to ANSI Z87.1 or EN166 are required to form a seal around the eyes.[7] A face shield , worn over the goggles, is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., heating, sonicating, or vortexing).[2][9] |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[8] Always use a double-gloving technique, especially during weighing and transfer operations. The outer glove should be removed and disposed of immediately upon known or suspected contact.[9] Before each use, visually inspect gloves for any signs of degradation or puncture.[2] |
| Body Protection | Flame-Retardant Laboratory Coat | A long-sleeved, flame-retardant lab coat with tight-fitting cuffs is required to protect the skin on your arms and body.[2] The cuffs should be tucked under the inner pair of gloves to ensure a complete barrier.[9] For procedures with significant splash risk, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator (Contingency) | A fume hood is the primary control. However, in the event of a fume hood failure or a large spill outside of containment, a NIOSH-approved air-purifying respirator with particulate filters (e.g., an N95) or organic vapor cartridges may be necessary.[9][10] All users must be properly fit-tested and trained before using a respirator.[9] |
Operational Plan: A Step-by-Step Handling Workflow
Trust in a protocol comes from its clarity and repeatability. Follow these steps methodically for every operation involving this compound.
Step 1: Pre-Operational Safety Check
-
Verify the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Designate a specific area within the fume hood for "active handling" and another for "clean" items.
Step 2: PPE Donning Sequence (Outside the Lab/At Entry)
-
Don lab coat, ensuring it is fully buttoned.
-
Don the inner pair of nitrile gloves.
-
Don chemical splash goggles.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
If required, don a face shield.
Step 3: Chemical Handling (Inside the Fume Hood)
-
Perform all manipulations, including weighing, dissolving, and transferring, at least 6 inches (15 cm) inside the fume hood sash.
-
Use disposable materials (e.g., weighing paper, pipette tips) where possible to simplify decontamination and disposal.
-
Keep the container of this compound sealed when not in active use.
-
In case of a minor spill inside the hood, clean it immediately using appropriate absorbent materials.
Step 4: Decontamination and Doffing
-
Decontaminate any reusable equipment before removing it from the fume hood.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior, and dispose of them in the designated hazardous waste container inside the fume hood.[8]
-
Exit the immediate work area.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.[11]
Disposal and Spill Management
Waste Disposal:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused or waste quantities of the chemical must be disposed of as hazardous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[12][13] Do not discharge to drains or sewers.[13]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualized Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural flow for safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
